Triphenylgermane

Catalog No.
S1905349
CAS No.
2816-43-5
M.F
C18H15Ge
M. Wt
303.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylgermane

CAS Number

2816-43-5

Product Name

Triphenylgermane

IUPAC Name

triphenylgermane

Molecular Formula

C18H15Ge

Molecular Weight

303.9 g/mol

InChI

InChI=1S/C18H15Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

SLAJUCLVZORTHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Triphenyl-germane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide to Germanium Hydrides: Synthesis, Properties, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Germanium hydrides represent a specialized class of organometallic compounds with unique reactivity patterns and potential applications spanning from catalysis to biomedical fields. These compounds, particularly germanium(II) hydrides (also known as germylene hydrides), feature low-valent germanium centers stabilized by bulky ligands and exhibit distinct structural and electronic properties. This comprehensive review synthesizes current knowledge on germanium hydrides, highlighting their synthesis through various routes including reduction of germanium(II) chloride precursors with reagents like NaBH₄ or AlH₃•NMe₃. The document details their reactivity in hydrogermylation processes, particularly with CO₂, alkynes, and ketones, and explores emerging evidence of biological activity in immunomodulation and inflammation control. Characterization data including NMR chemical shifts, IR stretching frequencies, and computational insights are systematically presented to facilitate research applications. Safety considerations are addressed, noting that while inorganic germanium compounds present potential health hazards, specific organogermanium compounds like Ge-132 demonstrate intriguing biological properties worthy of further investigation for therapeutic applications.

Introduction to Germanium Hydrides

Germanium hydrides constitute an important class of main group element compounds with significant implications in both fundamental and applied research. Germanium itself is a group 14 metalloid with an atomic number of 32 and electronic configuration [Ar] 3d¹⁰ 4s² 4p², positioning it between silicon and tin in the periodic table [1] [2]. The element exists in several oxidation states, with +2 and +4 being most common in its compounds. Germanium hydrides encompass a range of structures from simple molecular hydrides (GeH₄, Ge₂H₆, etc.) to more complex organogermanium hydrides featuring organic substituents alongside hydride ligands.

The chemistry of low-valent germanium compounds, particularly germanium(II) hydrides (germylene hydrides), has developed significantly since the first stable monomeric germylene hydride was reported by Roesky et al. in 2001 [3] [4]. These compounds are characterized by a divalent germanium center with a terminal hydride, typically stabilized through electron donor-acceptor interactions with bulky ligands [3]. The interest in germanium hydrides stems from their unique reactivity patterns that differ from their carbon and silicon analogs, their potential as catalysts in organic transformations, and their emerging biological activities that may have therapeutic implications [3] [5].

Table: Fundamental Properties of Germanium Element

Property Value Reference
Atomic number 32 [1]
Electronic configuration [Ar] 3d¹⁰ 4s² 4p² [2]
Common oxidation states -4, +2, +4 [1]
Electronegativity (Pauling) 2.01 [1]
First ionization energy 762 kJ/mol [2]
Crystal structure Face-centered diamond cubic [2]

Synthesis and Structural Features

Synthetic Methodologies

The synthesis of stable germanium(II) hydrides requires strategic ligand design and careful selection of reducing agents to prevent further reduction or decomposition. Several effective synthetic routes have been developed:

  • Reduction with Metal Hydrides: Treatment of β-diketiminato germylene chloride precursors ([{HC-(CMeNAr)₂}GeCl]) with NaBH₄ yields germylene hydride borane adducts ([{HC-(CMeNAr)₂}GeH(BH₃)]). The borane adduct can be selectively removed using PMe₃ as a scavenger at room temperature, producing the terminal germylene hydride ([{HC-(CMeNAr)₂}GeH]) [3].

  • Direct Reduction Pathway: When the same germylene chloride precursor is treated with AlH₃•NMe₃ in toluene at -4°C, a direct route to the terminal germylene hydride is achieved with 60% yield, as evidenced by a color change from yellow to orange-red [3] [4].

  • Digermene Route: A hydrido-digermene can be synthesized by reacting a bulky germylene chloride with L-selectride (Li[sec-Bu₃H]) in toluene at -80°C, yielding orange crystals with 52% yield. This digermene exists in equilibrium with a two-coordinate hydrido-germylene, which can be isolated as a stable adduct upon addition of DMAP (dimethylaminopyridine) at 20°C, yielding pale yellow crystals of the three-coordinate germylene hydride in 27% yield [3].

  • Cationic Germanium Hydrides: A germyliumylidene hydride (germylene hydride cation) was synthesized through a two-step process involving reaction of potassium bis(NHC)-borate with GeCl₂•dioxane to yield a zwitterionic germyliumylidene chloride, followed by Cl/H exchange using K[HB(s-Bu)₃] to give the germylene hydride cation in 91% yield [3].

Structural Characterization

X-ray crystallographic analyses reveal that germanium(II) hydrides typically adopt tetrahedral coordination geometries around the germanium center, bonded to the hydrogen atom, supporting ligand, and the germanium lone pair [3]. For example, the β-diketiminato germylene hydride crystallizes in the P2₁/n space group with two isostructural molecules per unit cell. Key structural parameters include:

  • Ge-N bond lengths of approximately 1.989 Å
  • Ge-H stretching vibrations observed at 1733 cm⁻¹ in IR spectroscopy
  • Atoms-in-molecules (AIM) analysis reveals positive charge on germanium and negative charge on hydrogen, indicating significant charge transfer and Ge⁺H⁻ polarization [3]

Table: Structural Parameters of Germanium(II) Hydrides

Parameter Value/Observation Technique Reference
Ge-N bond length ~1.989 Å X-ray crystallography [3]
Ge-H stretch 1733 cm⁻¹ IR spectroscopy [3]
Charge distribution Ge⁺H⁻ polarization AIM/NBO analysis [3]
Coordination geometry Tetrahedral X-ray crystallography [3]
Electron localization 3-center-2-electron bond (Ge₂H) ELF analysis [6]

Reactivity and Catalytic Applications

Hydrogermylation Reactions

Germanium(II) hydrides participate in a wide array of hydrogenation reactions without requiring catalysts, distinguishing them from earlier Ge(IV)-H systems that often necessitated activation [3]:

  • CO₂ Reduction: The β-diketiminato germylene hydride reacts with carbon dioxide at room temperature to form the germylene ester of formic acid in quantitative yield. This germylene formate further reacts with lithium amidoborane (LiH₂NBH₃) at -78°C to generate lithium formate in high yield (85-95%). The germylene hydride reforms during this process, suggesting potential catalytic applications in CO₂ conversion to formic acid and eventually to methanol [3].

  • Reactions with Alkynes: Germanium(II) hydrides undergo 1,2-addition across alkyne triple bonds, as demonstrated in reactions with ethyl propiolate to form vinyl germylenes in excellent yields (>80%). This uncatalyzed pathway contrasts with previously reported reactions of Ge(IV)-H systems with alkynes [3].

  • Activated Ketones: Electrophilic ketones such as 2,2,2-trifluoroacetophenone react with germylene hydrides to form germylene alkoxides quantitatively via nucleophilic hydride addition to the carbonyl carbon. Less electrophilic ketones like acetone and benzophenone do not undergo this reaction [3].

  • Elemental Sulfur: Two equivalents of elemental sulfur react with germylene hydrides to yield germanium dithiocarboxylic acid analogs in moderate yields (60%), involving both insertion and oxidative addition of sulfur into the Ge(II)-H bond with a change in oxidation state from Ge(II) to Ge(IV) [3].

Catalytic Hydroboration

The acyclic amido germylene hydride has demonstrated efficiency in catalyzing hydroboration of aldehydes and ketones using the mild borane reagent HBpin (pinacolato) [3]. Key observations include:

  • Aliphatic aldehydes show significantly higher turnover frequencies (TOFs: 2000-6000 h⁻¹) compared to aromatic aldehydes (TOFs < 67 h⁻¹), attributed to reduced steric hindrance and enhanced Lewis basicity of the oxygen nucleophile
  • Ketones require higher catalyst loadings and react more slowly than aldehydes
  • Catalytic efficiencies for most substrates exceed those of previously reported transition metal-catalyzed hydroborations using HBpin [3]
Other Significant Reactions
  • Nitrous Oxide: Germylene hydrides react with N₂O to form germylene hydroxides, representing the first reported Group 14 metal hydride to react with N₂O in this manner [3].

  • Trimethylsilyl Azide: Reactions with Me₃SiN₃ produce two products in 1:1 ratio: a germanium(II) azide (from metathesis with elimination of Me₃SiH) and a germanium(IV) diamide (proposed via oxidative addition-insertion of a nitrene intermediate) [3].

  • Azo and Diazo Compounds: Germylene hydrides react with ethyl diazoacetate and trimethylsilyldiazomethane to form germanium(II)-substituted hydrazone derivatives via end-on insertion mechanisms [3].

The following diagram illustrates the key reaction pathways and catalytic cycles of germanium hydrides:

G Key Reaction Pathways of Germanium Hydrides GeHydride Germanium(II) Hydride Formate Germylene Formate GeHydride->Formate Quantitative yield Vinyl Vinyl Germylene GeHydride->Vinyl >80% yield Alkoxide Germylene Alkoxide GeHydride->Alkoxide Quantitative yield Dithio Germanium Dithiocarboxylate GeHydride->Dithio 60% yield Hydroxide Germylene Hydroxide GeHydride->Hydroxide Near quantitative CO2 CO₂ CO2->Formate Alkyne Alkynes Alkyne->Vinyl Ketone Activated Ketones Ketone->Alkoxide Sulfur Elemental Sulfur Sulfur->Dithio N2O N₂O N2O->Hydroxide

Reaction network of germanium(II) hydrides with various substrates

Electronic Structure and Computational Insights

Quantum chemical calculations provide valuable insights into the electronic structure and bonding characteristics of germanium hydrides:

  • Small Germanium Hydride Clusters: Computational studies using multiconfigurational approaches (MCQDPT2, CASSCF, MRMP2) reveal that Ge₂H has a ²B₁ ground state with a doublet-quartet gap of approximately 39 kcal/mol. A quasidegenerate ²A₁ state lies about 2 kcal/mol above the ground state [6].

  • Charge Distribution: Atoms-in-molecules (AIM) and natural bond orbital (NBO) analyses consistently show positive charge on germanium and negative charge on hydrogen in GeH units, confirming the Ge⁺H⁻ polarization pattern across different germanium hydrides [3] [6].

  • Bonding Characteristics: Electron localization function (ELF) analysis indicates that the Ge-H bond in Ge₂H is best characterized as a three-center-two-electron bond, distinct from the bonding patterns observed in lithium-doped counterparts [6].

  • Relativistic Effects: For heavy element systems like germanium compounds, proper incorporation of relativistic corrections in density functional theory calculations is essential for accurately predicting properties such as NMR chemical shifts [7].

Table: Computational Analysis of Germanium Monohydrides

Compound Ground State Energy Gap Bond Character Reference
GeH Not specified Not specified Polar covalent (Ge⁺H⁻) [3]
Ge₂H ²B₁ ~39 kcal/mol (doublet-quartet) 3-center-2-electron bond [6]
Ge₂H ²A₁ ~2 kcal/mol above ground state Similar bonding pattern [6]
Ge₃H⁺ ¹A′ ~6 kcal/mol (singlet-triplet) Not specified [6]
Ge₃H⁻ ¹A₁ Not specified Not specified [6]

Biomedical Applications and Biological Activity

While much of the biomedical research focuses on organogermanium compounds generally, germanium hydrides represent important synthetic precursors and potential bioactive compounds:

Immunomodulatory Effects
  • Interferon Induction: Organic germanium compounds such as Ge-132 (bis(carboxyethyl germanium) sesquioxide) induce interferon activity in serum following oral administration in mice (300 mg/kg). This interferon mediates natural killer (NK) cell activation and macrophage activation [5].

  • Immune Activation: Ge-132 and its hydrolysate THGP (3-(trihydroxygermyl) propanoic acid) have been shown to stimulate intestinal immunity, with increased IgA levels in feces observed in mice receiving low concentrations of Ge-132 with oligosaccharides [5].

  • Macrophage Polarization: Ge-132 and THGP induce M1 macrophage polarization, which is significant in tumor immunology due to the ability of M1 macrophages to engulf cancer cells [5].

Anti-inflammatory Properties
  • Inflammatory Pathway Suppression: Germanium compounds inhibit inflammation by suppressing activation of NF-κB and MAPK pathways while reducing expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [5].

  • Pain Modulation: THGP prevents sulfide-induced enhancement of Ca²⁺ channel-dependent membrane currents, consequently reducing Cav3.2-dependent pain caused by exogenous and endogenous sulfides [5].

  • Autoimmune Disease Applications: Spirogermanium, a nitrogen heterocyclic germanium compound, suppresses autoimmune encephalomyelitis in Lewis rats at effective doses [5].

Antiviral Activity
  • Innate Immune Activation: THGP directly binds to the 5'-triphosphate portion of viral RNA, competing with RIG-I-mediated recognition, and simultaneously inhibits viral replication by disrupting the interaction between viral polymerase and the RNA genome [5].

  • Hepatitis Treatment: Propagermanium (3-oxygermylpropionic acid polymer) has been used clinically to treat chronic hepatitis B, reducing HBV replication and promoting seroconversion through enhancement of virus antigen-specific Tc cell function [5].

The following diagram illustrates the biological activities and signaling pathways modulated by germanium compounds:

G Biological Activities of Germanium Compounds GeCompound Germanium Compounds (Ge-132, THGP, etc.) Immune Immune Activation GeCompound->Immune Inflammation Anti-inflammatory Effects GeCompound->Inflammation Antiviral Antiviral Activity GeCompound->Antiviral NK NK Cell Activation Immune->NK Macro Macrophage Activation Immune->Macro IFN IFN-γ Induction Immune->IFN NFkB NF-κB Suppression Inflammation->NFkB Cytokine Reduced TNF-α, IL-1β, IL-6 Inflammation->Cytokine RIG RIG-I Competition Antiviral->RIG Polymerase Viral Polymerase Inhibition Antiviral->Polymerase

Biological signaling pathways modulated by germanium compounds

Experimental Protocols

Synthesis of β-Diketiminato Germylene Hydride

Materials:

  • Germylene chloride precursor ([{HC-(CMeNAr)₂}GeCl] where Ar = 2,6-iPr₂C₆H₃)
  • Sodium borohydride (NaBH₄)
  • Trimethylphosphine (PMe₃)
  • Anhydrous toluene
  • Inert atmosphere (argon or nitrogen) equipment

Procedure:

  • In an inert atmosphere glove box, dissolve the germylene chloride precursor (1.0 mmol) in anhydrous toluene (30 mL) in a Schlenk flask.
  • Add NaBH₄ (2.0 mmol) to the solution and reflux for 12 hours with stirring.
  • Cool the reaction mixture to room temperature and remove solvent under vacuum.
  • Extract the residue with toluene and filter through Celite.
  • To remove the borane adduct, dissolve the crude product in toluene and add PMe₃ (1.2 equiv) at room temperature with stirring for 2 hours.
  • Concentrate the solution and store at -20°C to obtain orange-red crystals of the terminal germylene hydride.
  • Characterize by ( ^1 \text{H} ) NMR (Ge-H resonance typically appears at δ -10 to -30 ppm) and IR spectroscopy (Ge-H stretch ~1733 cm⁻¹) [3] [4].
Catalytic Hydroboration Protocol

Materials:

  • Germylene hydride catalyst
  • Aldehyde or ketone substrate
  • HBpin (pinacolborane)
  • Anhydrous toluene
  • Internal standard for GC analysis

Procedure:

  • In an inert atmosphere glove box, prepare a toluene solution of the substrate (1.0 mmol) in a reaction vial.
  • Add HBpin (1.2 mmol) and germylene hydride catalyst (1-5 mol%).
  • Stir the reaction mixture at room temperature or elevated temperature (25-60°C) monitoring by TLC or GC.
  • Upon completion, dilute with ethyl acetate and wash with water.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the product by column chromatography on silica gel.
  • Calculate turnover frequency (TOF) based on conversion versus time data [3].
CO₂ Reduction Procedure

Materials:

  • Germylene hydride
  • Carbon dioxide (anhydrous)
  • Lithium amidoborane (LiH₂NBH₃)
  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In an inert atmosphere glove box, dissolve germylene hydride (1.0 mmol) in anhydrous THF (20 mL) in a pressure tube.
  • Charge the tube with CO₂ (1 atm) at room temperature and monitor by NMR until complete conversion to germylene formate.
  • For further reduction to formate, cool the reaction mixture to -78°C and add lithium amidoborane (2.0 mmol).
  • Warm slowly to room temperature and stir for 4 hours.
  • Quench with aqueous acid and extract with organic solvent.
  • Analyze for formic acid production by HPLC or NMR spectroscopy [3].

Conclusion and Future Perspectives

Germanium hydrides, particularly germanium(II) hydrides, represent a versatile class of compounds with unique reactivity patterns and potential applications across catalysis, synthetic chemistry, and biomedicine. Their synthesis has been optimized through various routes, providing access to stable compounds that can be thoroughly characterized by spectroscopic and computational methods. The reactivity of germylene hydrides in hydrogermylation reactions, particularly with CO₂, demonstrates their potential in environmentally relevant catalytic transformations.

The emerging biological activities of organogermanium compounds, including immunomodulation, anti-inflammatory effects, and antiviral properties, suggest promising directions for future research, though studies specifically on germanium hydrides in this context remain limited. The computational insights into their electronic structure provide a foundation for rational design of new compounds with tailored properties.

Future research directions should include:

  • Development of asymmetric catalytic applications using chiral germanium hydride complexes
  • Exploration of therapeutic potential of well-characterized germanium hydride compounds
  • Investigation of nanostructured germanium materials derived from molecular precursors
  • Advanced computational studies to predict and explain structure-activity relationships

References

triphenylgermane basic reactivity and characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of Triphenylgermane

Property Specification
CAS Number 2816-43-5 [1] [2]
Molecular Formula C₁₈H₁₆Ge / (C₆H₅)₃GeH [1] [2]
Molecular Weight 304.96 g/mol [1] [2]
Appearance White to off-white or pale yellow powder or crystals [1] [2]
Melting Point 40 - 43 °C [1] [2]
Purity ≥ 95% [1]
Storage Conditions Store at room temperature [1]

Reactivity and Applications Profile

This compound functions as a catalyst and precursor in synthetic and materials chemistry.

  • Catalytic Application: this compound, in the form of triphenylgermyl propionate, effectively catalyzes the one-pot, multicomponent synthesis of dihydropyrimidin-2(1H)-thione derivatives (a modified Biginelli reaction). This method offers advantages of excellent yield and shorter reaction times [3].
  • Role in Synthesis and Materials: It is widely utilized as a research chemical in:
    • Organometallic Chemistry: Serving as a precursor for other organometallic compounds [1].
    • Material Science: Investigated for developing new materials with tailored properties and used in the production of germanium-based semiconductors [1].
    • Pharmaceutical Research: Its potential is being explored in drug formulation and targeting specific biological pathways [1].

Experimental and Handling Considerations

  • Stability and Handling: this compound exhibits low hydrolytic sensitivity, meaning it does not readily react with water under neutral conditions [2]. This property facilitates handling in various experimental setups.
  • Catalytic Reaction Protocol: An example protocol for its use as a catalyst is summarized below. The diagram illustrates the workflow for synthesizing dihydropyrimidin-2(1H)-thione derivatives.

Start Start Reaction Setup A Prepare reaction vessel Start->A B Add reactants and solvent A->B C Add Triphenylgermyl Propionate Catalyst B->C D Heat mixture under reflux C->D E Monitor reaction completion (TLC) D->E F Work-up and product isolation E->F G Characterize product (FT-IR, NMR, XRD) F->G End Reaction Complete G->End

Workflow for the catalytic synthesis using this compound

Key Steps:

  • Reaction Setup: Combine the carbonyl compound, thiourea, and solvent in a round-bottom flask.
  • Catalyst Addition: Add a catalytic amount of triphenylgermyl propionate.
  • Reaction Execution: Heat the mixture with stirring under reflux conditions for a defined period (reaction times are generally short).
  • Product Isolation: After completion, cool the mixture and isolate the product via filtration or work-up.
  • Characterization: Characterize the final product using spectroscopic techniques (FT-IR, Multinuclear NMR) and potentially single-crystal XRD [3].

Key Characteristics Summary

  • Versatile Reagent: this compound is a valuable compound in research, functioning both as a catalyst and a synthetic precursor.
  • Proven Catalytic Efficiency: It demonstrates high efficacy in facilitating multicomponent reactions, leading to good yields of heterocyclic products.
  • Broad Applicability: Its utility spans several fields, including organometallic chemistry, materials science (notably semiconductors), and pharmaceutical research.
  • Practical Handling: The compound's stability under neutral conditions and at room temperature makes it relatively straightforward to handle in a laboratory setting.

References

role of triphenylgermane in organogermanium chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Synthetic Applications

The table below summarizes the key characteristics and primary synthetic roles of triphenylgermane.

Property / Role Description
CAS Number 2816-43-5 [1]
Molecular Formula C₁₈H₁₆Ge [1]
Molecular Weight 304.96 g/mol [1]
Physical Form Powder or crystals [1]
Melting Point 40-43 °C [1]
Stability Air-stable; Ge-C bonds do not readily react with water under neutral conditions [2] [1]
Primary Synthetic Role Radical-based reducing agent and source of triphenylgermyl group [3]
Detailed Experimental Protocol: Germyldesulfonylation

This compound is used in germyldesulfonylation reactions, a key method for converting vinyl sulfones to vinyl germanes. The following workflow details this radical-mediated process [3].

Start Vinyl Sulfone Substrate A Add Reagents: - Ph₃GeH (1.2 eq) - AIBN (0.1 eq) - Dry Toluene Start->A B Heat Conditions: Δ, 80-90 °C Time: 2-4 hours (Under inert atmosphere) A->B C Radical Addition- Elimination Mechanism B->C D Work-up: Cool to room temp. Concentrate in vacuo. Purify by flash chromatography. C->D End (E)-Vinyl this compound Product (Isolated as single isomer) D->End

Experimental workflow for germyldesulfonylation using this compound.

This protocol converts a vinyl sulfone into an (E)-vinyl this compound product with high stereoselectivity. The radical reaction tolerates functional groups vulnerable to hydrogenolysis, making it superior to tributyltin hydride in some cases [3].

Reactivity and Functional Group Interconversion

Vinyl triphenylgermanes synthesized via germyldesulfonylation undergo further transformations, though their reactivity differs from trialkylgermanes.

Reaction Type Reagents/Conditions Outcome Key Observation
Halodegermylation N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) Fails for this compound products [3] This compound products are stable under these conditions [3]
Protiodesilylation Aqueous trifluoroacetic acid (TFA) Fails for this compound products [3] Csp²-Ge(aryl)₃ bonds are stronger and more stable than Csp²-Ge(alkyl)₃ bonds [3]

The stability of the Csp²-Ge bond in this compound derivatives depends on the substituents at germanium, with triarylgermanes being less reactive toward electrophiles than trialkylgermanes [3].

Biological Activity and Broader Context

While this compound itself is primarily a synthetic reagent, other organogermanium compounds exhibit significant biological activity.

  • THGP (3-(trihydroxygermyl)propanoic acid), the hydrolyzed derivative of Ge-132, exhibits anti-inflammatory effects by forming complexes with cis-diol-containing biomolecules like adenosine and ATP, influencing their biological activity [4]
  • Spirogermanium and Ge-132 have been investigated as drugs, though clinical trials in the 1980s failed to conclusively show benefit [5]

The following diagram illustrates the anti-inflammatory signaling pathway mediated by THGP, demonstrating a key biological mechanism for organogermanium compounds.

Anti-inflammatory mechanism of THGP via adenosine complexation.

Key Takeaways

  • This compound is a stable, commercially available organogermanium reagent primarily valued in synthetic chemistry for radical-mediated germyldesulfonylation reactions to construct complex molecular architectures [1] [3]
  • Its derivatives exhibit distinct reactivity patterns compared to trialkylgermanes, demonstrating greater stability toward halodegermylation and protiodesilylation, which can be advantageous for synthetic strategies requiring robust functional groups [3]
  • While not a major pharmaceutical agent itself, this compound belongs to a class of organogermanium compounds that includes molecules with demonstrated bioactivity, such as THGP, which operates through well-defined biological mechanisms like cis-diol complexation [4]

References

Comprehensive Application Notes and Protocols: Triphenylgermane in Catalytic Hydrogermylation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

Hydrogermylation represents a significant transformation in organogermanium chemistry that enables the formation of carbon-germanium bonds through the addition of germanium hydrides across unsaturated carbon-carbon bonds. Unlike the more widely studied hydrosilylation reactions, hydrogermylation reactions often demonstrate distinct reactivity patterns and selectivity profiles, making them particularly valuable in synthetic chemistry. Triphenylgermane (Ph₃GeH) stands as a prominent reagent in these transformations due to its well-balanced reactivity and stability characteristics, serving as a versatile germanium source in both stoichiometric and catalytic contexts.

The growing interest in germanium-containing compounds stems from their diverse applications in medicinal chemistry, materials science, and as synthetic intermediates. Germanium-based nucleosides, in particular, have demonstrated noteworthy biological activity, including antiviral and anticancer properties, spurring research into efficient methods for their preparation [1]. Additionally, the activation of strong carbon-fluorine bonds using germanium-based methodologies has emerged as a valuable strategy for the functionalization of fluorinated compounds, providing access to partially fluorinated building blocks that are otherwise challenging to synthesize [2] [3].

Reaction Mechanism and Pathways

Fundamental Mechanistic Principles

The hydrogermylation of unsaturated bonds using this compound proceeds through distinct mechanistic pathways depending on the catalytic system employed. Radical-mediated processes involve the initial generation of a germanium-centered radical through homolytic cleavage of the Ge-H bond, facilitated by radical initiators or thermal conditions. This radical subsequently adds to the electron-deficient carbon of alkynes or alkenes, forming a carbon-centered vinyl radical intermediate. The regioselectivity of this addition is governed by the relative stability of the resulting radical species, while the stereoselectivity (typically favoring Z-isomers) results from anti-addition across the triple bond [1].

In contrast, transition metal-catalyzed hydrogermylation involves oxidative addition of the Ge-H bond to the metal center, followed by coordination and insertion of the unsaturated substrate, and final reductive elimination to yield the germylated product. The rhodium-catalyzed process has been particularly effective for both hydrogermylation and concomitant C-F bond activation in fluorinated olefins [2]. The Lewis acidic nature of germanium in this compound can also facilitate unusual reaction pathways, including C-F bond activation in highly fluorinated substrates, where the germanium center interacts with fluorine atoms to promote defluorination [3].

Visual Representation of Reaction Pathways

The following diagram illustrates the competing pathways in this compound-mediated reactions:

G cluster_radical Radical Pathway cluster_catalytic Transition Metal Catalyzed This compound This compound RadicalInitiation Radical Initiation (ACCN or Et₃B/O₂) This compound->RadicalInitiation RhCatalyst Rh Catalyst [Rh(GePh₃)(PEt₃)₃] This compound->RhCatalyst Alkyne Alkyne AntiAddition Anti-Addition to Alkyne Alkyne->AntiAddition Alkene Alkene Coordination Substrate Coordination Alkene->Coordination FluorinatedOlefin FluorinatedOlefin FluorinatedOlefin->Coordination C_FActivation Competitive C-F Activation FluorinatedOlefin->C_FActivation GermaniumRadical Ge-Centered Radical RadicalInitiation->GermaniumRadical GermaniumRadical->AntiAddition VinylRadical Vinyl Radical Intermediate AntiAddition->VinylRadical HydrogenAbstraction Hydrogen Abstraction VinylRadical->HydrogenAbstraction ZVinylGermane Z-Vinyl Germane (Major Product) HydrogenAbstraction->ZVinylGermane OxidativeAddition Oxidative Addition RhCatalyst->OxidativeAddition OxidativeAddition->Coordination ReductiveElimination Reductive Elimination Coordination->ReductiveElimination Coordination->C_FActivation HydrogermylationProduct Hydrogermylation Product ReductiveElimination->HydrogermylationProduct DefluorinatedProduct Defluorinated Product + [Rh(F)(PEt₃)₃] C_FActivation->DefluorinatedProduct

Figure 1: Competing Pathways in this compound Reactions. This diagram illustrates the radical-mediated and transition metal-catalyzed mechanisms for hydrogermylation, including the competitive C-F bond activation pathway observed with fluorinated substrates.

Catalytic Systems and Conditions

Overview of Catalytic Methods

Various catalytic systems have been developed for this compound-mediated hydrogermylation, each offering distinct advantages for specific substrate classes and selectivity requirements. The choice of catalyst significantly influences the reaction efficiency, regioselectivity, and functional group tolerance, enabling tailored approaches for different synthetic goals.

Table 1: Comparison of Catalytic Systems for Hydrogermylation with this compound

Catalyst System Substrate Scope Reaction Conditions Key Products Selectivity Notes Reference
Rh complexes (e.g., [Rh(GePh₃)(PEt₃)₃]) Fluorinated olefins (3,3,3-trifluoropropene) Mild conditions, often room temperature C-F activation products or hydrogermylation adducts Dependent on substrate and presence of base [2]
Radical initiators (ACCN) 5-Ethynyluracil nucleosides Toluene, 90°C, inert atmosphere Z-vinyl germanes (Z/E: 95:5) High Z-selectivity via anti-addition [1]
Et₃B/O₂ system 5-Ethynyluracil nucleosides THF, -78°C to 0°C Z-vinyl germanes Excellent Z-selectivity, avoids ketone byproducts [1]
Pd(PPh₃)₄ 5-Ethynyluracil nucleosides THF, room temperature E-vinyl germanes Complete E-selectivity, α-addition byproduct [1]
Lewis acidic aluminum fluoride Tetrafluoropropenes Elevated temperatures Consecutive hydrogermylation/C-F activation Defluorinated allylic germanes [3]
Catalyst Selection Guidelines

The optimal choice of catalytic system depends primarily on the substrate characteristics and desired selectivity. For radical-sensitive substrates or when Z-selectivity is preferred, Et₃B/O₂ initiation at low temperatures provides excellent control while minimizing byproduct formation. When employing fluorinated olefins, rhodium-based catalysts offer unique capabilities for C-F bond activation alongside hydrogermylation. For stereodivergent synthesis and access to E-isomers, palladium catalysts represent the preferred option, albeit with potential regioselectivity concerns. The stability of reaction components under the chosen conditions must also be considered, as demonstrated by the tendency of some vinyl germanes to undergo protiodegermylation or oxidation under harsh conditions [1].

Detailed Experimental Protocols

Protocol 1: Hydrogermylation of 5-Ethynyluracil Nucleosides
4.1.1 Materials and Equipment
  • Protected 5-ethynyluracil nucleosides (e.g., 1-(β-D-arabinofuranosyl)-5-ethynyluracil, 1.0 equiv.)
  • This compound (1.2-1.5 equiv.)
  • Radical initiator: 1,1'-azobis(cyclohexanecarbonitrile) (ACCN, 0.1-0.3 equiv.) or triethylborane (Et₃B, 1.0 M solution in hexanes, 0.2-0.5 equiv.)
  • Anhydrous toluene or tetrahydrofuran (THF)
  • Inert atmosphere apparatus (argon or nitrogen)
  • Heating mantle or oil bath (for ACCN) or cryogenic cooling apparatus (for Et₃B)
  • Standard chromatography equipment for purification
4.1.2 Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere, dissolve the protected 5-ethynyluracil nucleoside (1.0 mmol) in anhydrous toluene (for ACCN) or THF (for Et₃B) to achieve a concentration of approximately 0.1 M.

  • Addition of Reagents: Add this compound (1.2-1.5 mmol) to the reaction mixture, followed by the radical initiator:

    • For ACCN-mediated reactions: Add ACCN (0.1-0.3 mmol) and heat the reaction mixture at 90°C for 4-16 hours with stirring.
    • For Et₃B-mediated reactions: Cool the reaction mixture to -78°C and add Et₃B (0.2-0.5 mmol, as a 1.0 M solution in hexanes). Allow the reaction to warm gradually to 0°C and maintain at this temperature for 6-12 hours.
  • Reaction Monitoring: Monitor reaction progress by TLC or LC-MS until complete consumption of the starting nucleoside is observed.

  • Work-up Procedure: After completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients as eluent.

  • Product Characterization: The characteristic Z-vinyl germane product exhibits distinctive NMR features including a vinyl proton coupling constant of J = 13.5 Hz, compared to J = 18.8 Hz for the E-isomer [1]. Isolated yields typically range from 40-68% depending on the specific nucleoside substrate and reaction conditions.

4.1.3 Important Notes and Troubleshooting
  • Oxygen exclusion is critical for successful radical-mediated reactions; ensure proper degassing of solvents and maintenance of inert atmosphere.
  • For Et₃B-initiated reactions, strict temperature control is essential to minimize formation of the ketone byproduct (5-[2-(triphenylgermyl)acetyl]uracil).
  • When using ACCN initiator, the reaction may produce ketone byproducts (5-15% yield) through a pathway involving oxygen trapping of the vinyl radical intermediate [1].
  • If E-isomer is desired, consider using Pd(PPh₃)₄ catalyst in THF at room temperature, though this may result in regioisomeric mixtures.
Protocol 2: Hydrogermylation of 3,3,3-Trifluoropropene with Concomitant C-F Activation
4.2.1 Materials and Equipment
  • Rhodium germyl complex [Rh(GePh₃)(PEt₃)₃] (prepared according to literature methods, 1-5 mol%)
  • 3,3,3-Trifluoropropene (2-5 equiv.)
  • This compound (1.0 equiv.)
  • Anhydrous solvent (typically toluene or THF)
  • Pressure-rated Schlenk tube or sealed reaction vessel
  • Inert atmosphere equipment
4.2.2 Step-by-Step Procedure
  • Catalyst Preparation: Generate the active rhodium germyl catalyst [Rh(GePh₃)(PEt₃)₃] in situ from [Rh(H)(PEt₃)₃] and this compound, or prepare it separately according to literature procedures [2].

  • Reaction Setup: In a pressure-rated Schlenk tube under inert atmosphere, combine the rhodium germyl complex (0.02-0.05 mmol), this compound (1.0 mmol), and anhydrous toluene (5 mL).

  • Addition of Substrate: Condense 3,3,3-trifluoropropene (2.0-5.0 mmol) into the reaction vessel at low temperature (-78°C), then seal the vessel and allow it to warm to room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60°C) and monitor by NMR spectroscopy for consumption of starting materials.

  • Product Isolation: After complete conversion (typically 2-12 hours), concentrate the reaction mixture and purify by flash chromatography or recrystallization to obtain (3,3-difluoroallyl)this compound and the rhodium fluorido complex [Rh(F)(PEt₃)₃] as byproduct.

  • Catalytic Performance: This system achieves catalytic turnover under mild conditions and can be adapted for the hydrogermylation of other fluorinated olefins [2].

Applications in Synthetic and Medicinal Chemistry

Nucleoside Modification and Bioactive Compounds

The application of this compound hydrogermylation in nucleoside chemistry has enabled efficient access to germanium-containing nucleoside analogues with demonstrated biological activity. These compounds represent a relatively unexplored class of metallonucleosides with potential therapeutic applications.

Table 2: Applications of this compound Hydrogermylation in Nucleoside Synthesis

Nucleoside Substrate Reaction Conditions Major Product Biological Activity/Applications Reference
5-Ethynyl-2'-deoxyuridine Ph₃GeH/ACCN/90°C Z-5-[2-(Triphenylgermyl)vinyl]-2'-deoxyuridine Potential antiviral activity, synthetic intermediate for radiohalogenation [1]
1-(β-D-Arabinofuranosyl)-5-ethynyluracil Ph₃GeH/Et₃B/0°C Z-5-[2-(Triphenylgermyl)vinyl]arabinosyl uridine Analogues show cytotoxicity and antiviral activity [1]
5-Ethynyluridine Ph₃GeH/Pd(PPh₃)₄/rt E-5-[2-(Triphenylgermyl)vinyl]uridine Stereodivergent synthesis, potential for radiohalogenation [1]
Protected 5-iodouracil nucleosides Sequential Sonogashira/hydrogermylation Z-5-[2-(Triphenylgermyl)vinyl]uracil derivatives Versatile approach to diverse germanium-containing nucleosides [1]

The biological significance of germanium-containing nucleosides is underscored by studies demonstrating that 5-trimethylgermyl-2'-deoxyuridine inhibits HSV-1 replication in vitro and blocks incorporation of thymidine into DNA of cancer ovarian cells [1]. Similarly, other germanium-modified nucleoside analogues have shown pronounced cytotoxicity and significant antiviral activity, highlighting the potential of hydrogermylation as a method for creating bioactive compounds.

Functionalization of Fluorinated Compounds

The reaction of this compound with fluorinated olefins enables both conventional hydrogermylation and catalytic C-F bond activation, providing access to partially fluorinated organogermanium compounds that serve as valuable building blocks in materials science and agrochemistry.

Table 3: Applications in Fluorinated Substrate Functionalization

Fluorinated Substrate Catalytic System Primary Products Reaction Type Applications
3,3,3-Trifluoropropene [Rh(GePh₃)(PEt₃)₃] (3,3-Difluoroallyl)this compound, [Rh(F)(PEt₃)₃] C-F activation Synthesis of fluorinated building blocks
Tetrafluoropropenes Lewis acidic aluminum fluoride Consecutive hydrogermylation/C-F activation products Tandem transformation Access to complex fluorinated architectures
Various fluorinated olefins Rhodium hydrido complexes Defluorinated hydrogermylation products Competitive pathways Materials synthesis

The versatility of this compound in these transformations is particularly valuable given the importance of fluorinated compounds in the development of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively activate C-F bonds, among the strongest single bonds in organic chemistry, underscores the unique reactivity of germanium-based systems in these challenging transformations [2] [3].

Characterization and Analytical Methods

Spectroscopic Techniques

Comprehensive characterization of this compound-derived products employs multiple spectroscopic methods to confirm structure and assess isomeric purity:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR provide critical information about product structure and stereochemistry. For vinyl germanes, the vinyl proton coupling constants distinguish between E (J = 18.8 Hz) and Z (J = 13.5 Hz) isomers [1]. ¹⁹F NMR is essential for characterizing products derived from fluorinated substrates, providing insights into C-F activation processes.

  • X-ray Crystallography: Single-crystal X-ray analysis unambiguously confirms molecular structures, as demonstrated for (3,3-difluoroallyl)this compound and 1,1,1-trifluoropropane-3-triphenylgermane [2]. This technique provides precise bond length and angle measurements that reveal structural distortions induced by fluorine substituents.

Quantitative Analysis Methods

For complex mixtures or materials science applications, additional analytical approaches may be employed:

  • XRD Quantitative Analysis: Although primarily used for clay minerals, methods like the reference intensity ratio (RIR), mineral intensity factor (MIF), and Rietveld refinement can be adapted for quantifying germanium-containing compounds in mixed phases [4]. The selection of appropriate characteristic reflections and standards is crucial for accurate quantification.

  • Chromatographic Techniques: HPLC and GC-MS methods help determine isomeric ratios and quantify byproducts in reaction mixtures, particularly important for assessing the selectivity of hydrogermylation protocols.

Conclusion and Future Perspectives

This compound-mediated hydrogermylation represents a versatile and valuable methodology for the formation of carbon-germanium bonds across diverse unsaturated substrates. The strategic application of this transformation enables efficient access to functionally rich organogermanium compounds with applications in medicinal chemistry, materials science, and synthetic methodology. The continued development of catalytic systems with enhanced selectivity and functional group tolerance will further expand the utility of these reactions, while mechanistic studies provide deeper insights into the unique reactivity patterns of germanium-based reagents.

The demonstrated biological activity of germanium-containing nucleosides, coupled with the versatile reactivity of this compound in both hydrogermylation and C-F activation, suggests significant potential for future applications in drug discovery and development. As methodologies for incorporating germanium into complex molecules continue to advance, this compound-based transformations will undoubtedly play an increasingly important role in synthetic chemistry.

References

Comprehensive Guide to NHC-Copper(I) Triphenylgermyl Complexes: Synthesis, Characterization, and Catalytic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NHC-Supported Copper Germyl Complexes

N-heterocyclic carbene (NHC)-supported copper(I) triphenylgermyl complexes represent an emerging class of organometallic compounds with significant potential in synthetic chemistry. While copper silyl and stannyl chemistry has been extensively developed, copper germyl complexes have remained largely unexplored until recently. These compounds serve as valuable sources of nucleophilic triphenylgermyl anions ([Ph₃Ge]⁻) and function as key intermediates in catalytic processes, offering orthogonal reactivity compared to their silicon and tin analogues. The perception of germanium as merely a "big silicon" has limited its investigation, but recent studies have demonstrated unique reactivity patterns that justify increased attention in organometallic chemistry and catalyst design [1].

The strategic application of NHC ligands has proven crucial in stabilizing these otherwise reactive copper-germanium bonds. NHCs provide a tuneable coordination environment that can be modified through steric and electronic adjustments to optimize complex stability and reactivity. This guide details the synthesis, structural characterization, and application of these complexes, with particular focus on their utility in catalytic transformations relevant to pharmaceutical and fine chemical synthesis [2].

Synthesis Protocols and Methodologies

General Synthesis of (NHC)CuGePh₃ Complexes

The synthesis of NHC-supported copper(I) triphenylgermyl complexes typically proceeds via σ-bond metathesis between NHC-copper alkoxides and triphenylgermane (Ph₃GeH). This method effectively deprotonates the germane, yielding the target complexes with concurrent formation of alcohol byproducts [1] [2].

Standard Procedure for (SIMes)CuGePh₃ (Compound 1):

  • Charge (SIMes)CuOtBu (1.0 equiv) and Ph₃GeH (1.0 equiv) in C₆D₆.
  • Heat the reaction mixture at 40°C for 72 hours with continuous stirring.
  • Monitor reaction progress by ¹H NMR spectroscopy by observing the disappearance of the germane hydride resonance at 5.85 ppm.
  • Confirm formation of the product by the appearance of tBuOH signals in the NMR spectrum [1].

Alternative Procedure for Bulkier NHC Ligands (IPr, 6-Dipp): For NHC ligands with greater steric demand, the methoxide analogue proves superior to the tert-butoxide:

  • Prepare (NHC)CuOMe in situ or as a precursor complex.
  • React with Ph₃GeH (1.0 equiv) in toluene or benzene solvent.
  • Heat at 40-60°C until reaction completion (typically 24-48 hours) [1].

Special Case for Challenging Systems (6-Mes): When the alkoxide route proves problematic:

  • Utilize (6-Mes)CuMes as copper precursor.
  • React with Ph₃GeH (1.0 equiv) in toluene.
  • Stir at room temperature or with mild heating until complete consumption of starting materials [1].
Practical Considerations and Optimization
  • Solvent Selection: Toluene and benzene are optimal solvents; ensure thorough degassing to prevent copper oxidation
  • Temperature Control: Maintain reaction temperatures between 40-60°C to balance reaction rate with complex stability
  • Atmosphere: Perform all reactions under inert atmosphere (argon or nitrogen) using standard Schlenk techniques or glovebox methods
  • Purification: Crystallize products by slow cooling of saturated toluene solutions or via vapor diffusion of hexane into toluene solutions [1]

Table 1: Synthesis Conditions for Various (NHC)CuGePh₃ Complexes

Complex NHC Ligand Copper Precursor Reaction Conditions Yield
1 SIMes (SIMes)CuOtBu C₆D₆, 40°C, 72 h Quantitative (by NMR)
2 IPr (IPr)CuOMe Toluene, 40°C, 24-48 h High
3 6-Mes (6-Mes)CuMes Toluene, rt to 40°C Moderate to High
4 6-Dipp (6-Dipp)CuOMe Toluene, 40°C, 24-48 h High

Structural Characterization and Properties

Crystallographic Analysis

Structural authentication of these complexes via single-crystal X-ray diffraction reveals key geometric parameters that influence their reactivity:

Table 2: Structural Parameters from X-ray Crystallography

Complex C–Cu Bond Length (Å) Cu–Ge Bond Length (Å) C–Cu–Ge Angle (°) Molecular Geometry
1 1.9185(18) ~2.4 (estimated) 169.49(6) Near-linear
2 1.9126(16), 1.9182(16) ~2.4 (estimated) 171.24(5), 171.36(5) Near-linear
3 1.9340(15) ~2.4 (estimated) 173.48(5) Near-linear
4 1.949(6) ~2.4 (estimated) 171.77(16) Near-linear

All complexes crystallize as monomers with coordination geometries that are close to linear at copper centers. The observed trend of increasing C–Cu bond length from 5-membered to 6-membered carbene ligands reflects the enhanced donor properties of the expanded NHC systems [1].

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Monitor reaction progress by disappearance of Ge-H resonance at δ 5.85 ppm
  • NHC backbone protons appear in characteristic regions (δ 6.5-7.5 ppm for aromatic systems)
  • Phenyl groups on germanium display resonances at δ 7.4-7.8 ppm

Additional Characterization Methods:

  • ¹³C NMR: Carbene carbon resonances typically observed at δ 180-220 ppm
  • Elemental Analysis: Confirm composition of isolated complexes
  • Mass Spectrometry: ESI-MS or FAB-MS to verify molecular ion peaks [1]

Stoichiometric Reactivity and Applications

σ-Bond Metathesis Reactions

(IPr)CuGePh₃ functions as a convenient source of [Ph₃Ge]⁻ nucleophile in reactions with p-block halides:

General Procedure:

  • Dissolve (IPr)CuGePh₃ (1.0 equiv) in appropriate anhydrous solvent (typically toluene or benzene)
  • Add electrophilic substrate (1.0-1.2 equiv) at room temperature
  • Monitor reaction by NMR spectroscopy or TLC
  • Isolate products through standard workup and purification techniques [1]
π-Bond Insertion Reactions

The Cu–Ge bond undergoes insertion reactions with various unsaturated substrates:

Protocol for Heterocumulene Insertion:

  • Charge (IPr)CuGePh₃ (1.0 equiv) in toluene
  • Add heterocumulene (tBuNCS, CS₂, or PhNCO; 1.0-1.5 equiv)
  • Stir at room temperature or mild heating (25-40°C) until complete
  • Characterize resulting germyl-substituted carboxylate derivatives (IPr)CuXC(Y)GePh₃ (X = S, NPh; Y = S, NtBu, O) by NMR and X-ray crystallography [1]

Alkyne Insertion Protocol:

  • React (IPr)CuGePh₃ (1.0 equiv) with phenylacetylene (1.0-2.0 equiv)
  • Both Markovnikov and anti-Markovnikov regioisomers are typically observed
  • Separate isomers by column chromatography or recrystallization
  • Characterize products by comprehensive NMR analysis [1]

Catalytic Applications

Tin/Germanium Cross Coupling

NHC-copper(I) triphenylgermyls serve as intermediates in catalytic tin/germanium cross coupling:

G A Ph3GeH D Catalytic Cycle A->D B Sn(IV) Alkoxide B->D C NHC-Cu-OR Catalyst (10 mol%) C->D Initiation E Ph3Ge-Sn Product D->E F Alcohol Byproduct D->F

Diagram 1: Catalytic Tin/Germanium Cross Coupling

Catalytic Protocol:

  • Charge mixture of Ph₃GeH (1.0 equiv) and tin(IV) alkoxide (1.0 equiv)
  • Add NHC-copper(I) alkoxide catalyst (10 mol%)
  • Heat reaction to 60-80°C in toluene or benzene solvent
  • Monitor reaction progress by NMR spectroscopy
  • Isolate germanium/tin cross-coupled product after standard workup [1]
Hydrogermylation of Michael Acceptors

These complexes catalyze the hydrogermylation of activated alkenes with high regioselectivity:

General Hydrogermylation Procedure:

  • Combine Michael acceptor (1.0 equiv) with Ph₃GeH (1.0-1.2 equiv)
  • Add NHC-copper(I) alkoxide catalyst (10 mol%)
  • Stir at room temperature or mild heating (25-40°C)
  • Monitor reaction by TLC or NMR until complete consumption of starting materials
  • Purify β-germylated products by column chromatography or recrystallization [1]

Substrate Scope: The reaction proceeds effectively with seven different activated alkenes, consistently providing the β-germylated regioisomer, which implies nucleophilic behavior at germanium throughout the catalytic cycle [1] [2].

Experimental Considerations and Troubleshooting

Handling and Storage
  • Air and Moisture Sensitivity: All complexes are highly sensitive to air and moisture; manipulate under inert atmosphere
  • Storage Conditions: Store as solid powders under argon or nitrogen at -20°C to -35°C
  • Solution Stability: Solutions in benzene or toluene are moderately stable under inert atmosphere for several hours at room temperature
Common Experimental Challenges
  • Incomplete Reactions: For sluggish reactions with bulky NHCs, switch from tert-butoxide to methoxide copper precursors
  • Low Yields: Ensure rigorous exclusion of oxygen and moisture from solvents and starting materials
  • Decomposition: Avoid elevated temperatures (>80°C) during synthesis and purification
  • Crystallization Issues: Employ slow vapor diffusion of hexane into saturated toluene solutions for optimal crystal growth

Safety and Regulatory Considerations

  • Germanium Compounds: this compound and derivatives may present unknown toxicity; handle with appropriate PPE
  • Copper Salts: May cause skin and eye irritation; avoid inhalation of dust
  • Solvents: Toluene and benzene are flammable and toxic; use in well-ventilated areas or fume hoods
  • Waste Disposal: Collect all germanium and copper-containing waste for proper hazardous material disposal

Conclusion and Future Perspectives

NHC-supported copper(I) triphenylgermyl complexes represent versatile reagents and catalysts in organogermanium chemistry. Their synthesis via σ-bond metathesis provides reliable access to these previously underexplored compounds. The documented reactivity patterns, including insertion reactions and catalytic applications in cross-coupling and hydrogermylation, establish their utility in synthetic methodology development.

Future research directions may include expanding the substrate scope for catalytic applications, developing asymmetric variants using chiral NHC ligands, and exploring photocatalytic manifolds. The growing interest in germanium in materials science and medicinal chemistry further enhances the potential impact of these protocols.

References

Application Notes: Deoxygenative Germylation of Aromatic Amides

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes a method for the synthesis of α-germylamines via the deoxygenative cross-coupling of aromatic amides with hydrogermanes [1] [2]. This transformation is significant for the efficient incorporation of germanium into molecular frameworks, which is a valuable strategy for altering the pharmacological profiles of drug-like molecules [2].

The reaction proceeds through a Mg/SmI₂-mediated reductive deoxygenation of the amide substrate to generate an α-aminocarbene intermediate. This highly reactive species subsequently undergoes an insertion into the Ge-H bond of the hydrogermane, forming the desired C-Ge bond [2].

Key Advantages:

  • Broad Applicability: The method allows for the incorporation of germanium into several drug-molecule-derived amides [2].
  • Direct Synthesis: It provides a straightforward route to biologically important α-germylamines from readily available amide precursors [2].

Experimental Protocol

Reaction Setup and Procedure:

  • Preparation: Conduct all operations in an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.
  • Charge Reactants: In a flame-dried reaction vessel, combine the aromatic amide (1.0 equiv) and hydrogermane (exact stoichiometry to be optimized, see Table below).
  • Add Solvent: Add anhydrous tetrahydrofuran (THF) as the solvent.
  • Add Magnesium (Mg) Powder: Add powdered magnesium (Mg, 2.0 equiv) to the reaction mixture [2].
  • Initiate Reaction: Add a solution of samarium(II) iodide (SmI₂, 2.0 equiv) in THF to the stirred suspension [2].
  • Stirring: Stir the resulting mixture at room temperature for 12 hours.
  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
  • Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times.
  • Combination and Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).
  • Concentration: Filter the solution and concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure α-germylamine product.

Critical Parameters & Data

The table below summarizes the core components and their roles in the reaction:

Table 1: Reaction Components and Optimization Data

Component Role/Variation Effect / Note
Amide Aromatic amides Substrate; drug-molecule-derived amides are compatible [2].
Hydrogermane e.g., Triphenylgermane (Ph₃GeH) Germylation reagent; exact scope of hydrogermanes used is not fully detailed in abstracts [1] [2].
Reductant System Mg (2.0 equiv) / SmI₂ (2.0 equiv) Essential for deoxygenation and carbene formation; other systems not reported [2].
Solvent Tetrahydrofuran (THF) Anhydrous conditions are required.
Temperature Room Temperature Reaction is conducted at ambient temperature [2].
Time 12 hours Standard reaction time [2].

Workflow and Mechanism

The following diagram illustrates the proposed mechanism and experimental workflow for the deoxygenative germylation reaction, based on the described protocol:

cluster_1 Step 1: Activation & Reduction cluster_2 Step 2: Germylation AromaticAmide Aromatic Amide TI Tetrahedral Intermediate AromaticAmide->TI Nucleophilic Addition Hydrogermane Hydrogermane (e.g., Ph₃GeH) Insertion Ge-H Bond Insertion Hydrogermane->Insertion Ge-H AlphaGermylamine α-Germylamine Product Deoxy Deoxygenation TI->Deoxy Mg/SmI₂ Reduction Carbene α-Aminocarbene Intermediate Deoxy->Carbene Carbene->Insertion Insertion->AlphaGermylamine

Troubleshooting Guide

Table 2: Common Issues and Solutions

Problem Potential Cause Suggested Solution
Low Conversion Inefficient reduction Ensure SmI₂ solution is fresh and titrated. Confirm Mg powder is active.
Moisture/Oxygen Strictly maintain anhydrous and anaerobic conditions throughout.
Product Decomposition Unstable intermediate Consider shorter reaction times or lower temperatures if applicable.
Difficult Purification Complex byproducts Optimize the eluent system for column chromatography carefully.

Safety and Environmental Considerations

  • Samarium(II) Iodide (SmI₂): Highly reactive and air-sensitive. Handle only under an inert atmosphere.
  • Hydrogermanes: Organogermanium compounds should be handled with care, using appropriate personal protective equipment (PPE) due to potential unknown toxicity.
  • Solvents: Use anhydrous THF in a well-ventilated area, away from sparks or open flames.
  • Waste Disposal: Dispose of all chemical waste, particularly heavy metal and germanium-containing waste, according to local institutional regulations.

References

use of Ph3GeH in Grignard-type germylation reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triphenylgermane (Ph₃GeH)

This compound is an organogermanium compound (C₁₈H₁₆Ge) characterized by a germanium atom bonded to three phenyl groups and one hydrogen atom [1]. The Ge-H bond is the key site of reactivity, allowing this molecule to participate in various transformations. Its structure is tetrahedral around the germanium center, a geometry confirmed by X-ray crystallographic studies of related compounds [1].

A primary synthetic route to Ph₃GeH involves the reduction of triphenylgermanium chloride (Ph₃GeCl) with lithium aluminium hydride (LiAlH₄) [1]: Ph₃GeCl + LiAlH₄ → Ph₃GeH + LiCl + AlH₃

Comparative Analysis of Group 14 Reagents

The utility of Ph₃GeH is best understood by comparing it to analogues from the same group in the periodic table.

  • Table 1: Comparison of Group 14 Hydride Reagents [1]
Compound Name Molecular Formula Central Atom Key Characteristics & Reactivity
Triphenylsilane C₁₈H₁₈Si Silicon (Si) More stable than this compound; widely used in silicon chemistry.
This compound C₁₈H₁₆Ge Germanium (Ge) Offers a balance between steric hindrance and reactivity; key precursor to Ph₃GeLi.
Triphenylstannane C₁₈H₁₈Sn Tin (Sn) Exhibits similar reactivity patterns; often used as a reagent in organic synthesis.

Applications and Reaction Protocols

This compound is not typically used in a direct "Grignard-type" reaction. Instead, its primary application in this context is as a precursor to the triphenylgermyllithium (Ph₃GeLi) anion, a potent nucleophile analogous to a Grignard reagent [1].

Protocol 1: Generation of Triphenylgermyllithium (Ph₃GeLi) and Reaction with Electrophiles

This two-step protocol describes the synthesis of the key nucleophile and its subsequent reaction [1].

  • Step 1: Synthesis of Ph₃GeLi
    • Reagents: Triphenylgermanium chloride (Ph₃GeCl), Lithium metal (Li), anhydrous Tetrahydrofuran (THF).
    • Procedure: Add small pieces of lithium metal to a solution of Ph₃GeCl in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC or other appropriate methods). The reaction produces triphenylgermyllithium.
  • Step 2: Reaction with an Electrophile (E+)
    • Reagents: Solution of Ph₃GeLi from Step 1, Electrophile (e.g., alkyl halide, carbonyl compound).
    • Procedure: Cool the solution of Ph₃GeLi to 0°C. Slowly add the electrophile. After complete addition, allow the reaction to warm to room temperature and stir until consumption of the intermediate is confirmed.
    • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
    • Purification: Purify the crude product, Ph₃GeE, using recrystallization from n-hexane or column chromatography. Yields for this type of process can exceed 85% after recrystallization [1].

The mechanism of this reaction follows a standard nucleophilic addition pathway, which can be visualized in the following workflow:

G A Ph₃GeCl C Step 1: Metal-Halogen Exchange (THF, Inert Atmosphere) A->C B Li Metal B->C D Ph₃GeLi Nucleophile C->D F Step 2: Nucleophilic Addition D->F E Electrophile (E⁺) E->F G Ph₃Ge-E Product F->G

Protocol 2: Modern Photocatalytic Germylation via Hydrogen Atom Transfer (HAT)

A groundbreaking 2025 study describes a method to generate germyl radicals directly from Ph₃GeH under mild, photocatalytic conditions [2]. This method is excellent for functionalizing complex molecules.

  • Reagents:
    • Substrate: Hypervalent iodine reagents (as SOMOphiles), terminal alkenes/alkynes, or other radical acceptors.
    • Catalyst: 9,10-Phenanthraquinone (PCHAT9).
    • Hydrogen Source: this compound (Ph₃GeH).
    • Solvent: An appropriate dry solvent (as specified in the method).
    • Light Source: Visible light (e.g., blue LEDs).
  • Procedure:
    • Add Ph₃GeH, the hypervalent iodine substrate, and the PCHAT9 photocatalyst to a dry reaction vessel.
    • Purge the mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen.
    • Add the solvent, seal the vessel, and irradiate the reaction mixture with visible light while stirring at room temperature.
    • Monitor the reaction progress by TLC or LC-MS.
  • Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Purify the crude material using flash column chromatography to obtain the functionalized germane product.
  • Table 2: Photocatalytic Germylation of Ph₃GeH with Different Substrates [2] | Substrate Type | Example | Product | Key Feature | | :--- | :--- | :--- | :--- | | Hypervalent Iodine Reagents | Alkyne-containing | Ethynyl-germanes | Streamlined access to functionalized germanes. | | Terminal Alkenes | Electron-deficient | Vinyl-germanes | Radical addition across the double bond. | | Other SOMOphiles | Nitriles, Phenyl | Nitrile-, Phenyl-germanes | Diversifies the array of accessible organogermanium compounds. |

The mechanism of this modern photocatalytic method is distinct from the classical nucleophilic pathway and can be summarized as follows:

G A Ph₃GeH + Photocatalyst (PC) B Visible Light Irradiation A->B C Ge-Centered Radical (Ph₃Ge•) via HAT B->C E Radical Addition & β-Cleavage C->E D Substrate (e.g., Alkyne) D->E F Functionalized Germane Product E->F

Key Considerations for Researchers

  • Handling and Stability: Like Grignard reagents, Ph₃GeLi and other organometallic intermediates are air- and moisture-sensitive. All reactions must be performed under an inert atmosphere using anhydrous solvents and standard Schlenk-line or glovebox techniques [3] [4] [5].
  • Advantages of Photocatalysis: The photocatalytic HAT method represents a significant methodological leap. It avoids the need for strongly basic or pyrophoric reagents, offers excellent functional group tolerance, and provides access to structurally novel organogermanium compounds that are difficult to synthesize by routine methods [2].
  • Analytical Confirmation: The identity and purity of Ph₃GeH and its derivatives should be confirmed by techniques such as ( ^1 \text{H} ) NMR, multinuclear NMR (including ( ^{13}\text{C} ) and ( ^{73}\text{Ge} )), and mass spectrometry [1].

Future Outlook

Research into organogermanium compounds like Ph₃GeH is motivated by their potential in materials science (e.g., organic electronics and OLEDs) and biomedicine, where some derivatives have shown antitumor and antiangiogenic properties [1]. The development of efficient, modern methods such as photocatalytic germylation is crucial for exploring this untapped potential and will likely be a focus of future research.

References

triphenylgermane as hydrogermylation reagent for activated alkenes

Author: Smolecule Technical Support Team. Date: February 2026

Documented Applications of Triphenylgermane

While not with activated alkenes, this compound has been utilized as a catalyst or reagent in other synthetic contexts, demonstrating its general utility in organic synthesis.

The table below summarizes a key documented application:

Application Context Role of this compound Reaction Type Key Outcome Source
Synthesis of dihydropyrimidin-2(1H)-thione derivatives Catalyst (as triphenylgermyl propionate) Multi-component Biginelli-type reaction Excellent yield, shorter reaction times [1]

Related Hydrogermylation Reactions

Recent research into hydrogermylation—the addition of Ge-H bonds across unsaturated bonds—highlights the growing interest in germanium chemistry, though often with germanes other than this compound.

  • Polymer Modification: Addition poly(5-vinyl-2-norbornene) was successfully modified via hydrogermylation using triethylgermane and a platinum-NHC complex catalyst, producing high molecular weight soluble polymers [2].
  • Activation of White Phosphorus: Hydrogermylation of white phosphorus (P4) with hydrogermanes provides a direct, "one-pot" route to transform P4 into useful monophosphorus compounds, offering a less toxic alternative to traditional tin-based methods [3].

Proposed Protocol and Workflow

Based on general principles from the related reactions and the known reactivity of this compound, here is a proposed workflow and a practical, generalized protocol you can adapt for hydrogermylation of activated alkenes.

Alkene Substrate Alkene Substrate Reaction Setup Reaction Setup Alkene Substrate->Reaction Setup Reaction Conditions Reaction Conditions Reaction Setup->Reaction Conditions This compound This compound This compound->Reaction Setup Catalyst (if needed) Catalyst (if needed) Catalyst (if needed)->Reaction Setup Solvent Solvent Solvent->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Conditions->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Product Purification Product Purification Work-up->Product Purification Analysis & Characterization Analysis & Characterization Product Purification->Analysis & Characterization

General Procedure for Exploratory Hydrogermylation of Activated Alkenes
  • Step 1: Reaction Setup

    • In an oven-dried Schlenk tube or vial, combine the activated alkene (e.g., an acrylate derivative, 1.0 equiv) with This compound (1.0 - 1.2 equiv).
    • Add an appropriate dry, degassed solvent (e.g., toluene, THF, 0.1 - 0.5 M concentration relative to alkene).
    • If a catalyst is required based on the alkene's reactivity, add it at this stage (e.g., a radical initiator like AIBN for a radical pathway, or a transition-metal catalyst like a Pt complex in an inert atmosphere glovebox) [3] [2].
  • Step 2: Reaction Execution

    • Stir the reaction mixture at the required temperature (e.g., room temperature to reflux, depending on the initiation method).
    • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy until complete consumption of the starting alkene is observed.
  • Step 3: Work-up and Purification

    • Once the reaction is complete, concentrate the mixture under reduced pressure.
    • Purify the crude product using standard techniques such as flash column chromatography or recrystallization to obtain the pure hydrogermylation product.
  • Step 4: Analysis and Characterization

    • Characterize the final product using techniques including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy [1].
    • For novel compounds or to confirm structure, single-crystal XRD analysis can be pursued [1].

Key Considerations for Method Development

  • Mechanism Insight: Hydrogermylation can proceed via radical or metal-catalyzed pathways. The search results indicate that silyl radicals (from silylboronates) can activate C-F bonds and add to alkenes [4]. A similar radical mechanism could be operative with germanes.
  • Catalyst Selection: For less reactive alkenes, platinum-based complexes have been effectively used in hydrogermylation reactions [2].
  • Material Note: Triphenylgermanium hydride (CAS 2816-43-5) is commercially available from chemical suppliers for research purposes [5].

References

Application Note: Axial Si/Ge Heterostructure Nanowire Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from a 2023 study detailing the solution-phase synthesis of axial heterostructure Silicon and Germanium (hSG) nanowires (NWs) using triphenylgermane as the germanium precursor [1].

  • Objective: To synthesize powder-form, solution-processable axial Si/Ge heterostructure nanowires for high-performance lithium-ion battery anodes.
  • Principle: Growth occurs via the solution-liquid-solid (SLS) mechanism using Sn nanoparticles as a catalyst in a high-boiling-point solvent (squalane) [1].
Materials and Equipment
  • Catalyst: Tin (Sn) nanoparticles (<150 nm diameter) [1].
  • Solvent: Squalane (≥99% purity) [1].
  • Silicon Precursor: Phenylsilane (PS) [1].
  • Germanium Precursor: this compound (TPG) [1].
  • Reaction Setup: Three-zone furnace with a Pyrex round-bottomed flask, condenser, Schlenk line, and Argon gas supply [1].
Step-by-Step Experimental Protocol
  • Catalyst Preparation: Sonicate 5 mg of Sn nanoparticles in 9 mL of squalane for 5 minutes. Transfer the solution to a round-bottomed flask and connect it to the Schlenk line [1].
  • System Dehydration: Heat the flask to 125°C under vacuum (<300 mTorr) for 30 minutes, then switch to an inert Argon atmosphere [1].
  • Silicon NW Segment Growth:
    • Heat the solution to 460°C under continuous Ar flow [1].
    • Inject 1 mL of phenylsilane (PS) into the reaction flask [1].
    • After 5 minutes, inject 0.02 mL of a LiBH₄ solution to reduce surface oxides on the Sn catalysts [1].
    • Allow the reaction to proceed for 40 minutes [1].
  • Germanium NW Segment Growth:
    • Lower the reaction temperature to 430°C and allow it to stabilize for 15 minutes [1].
    • Prepare the Ge precursor by mixing TPG with squalane in a 1:4 ratio and sonicating for 30 minutes [1].
    • Inject 0.5 mL of the TPG/squalane mixture into the reaction system [1].
    • Allow the reaction to proceed for 8 minutes [1].
  • Reaction Quenching & Purification:
    • Turn off the furnace to quench the reaction and let it cool to room temperature [1].
    • Sonicate the flask for 5 seconds to redisperse the NWs, then centrifuge the solution at 5000 rpm for 10 minutes [1].
    • Discard the supernatant, redisperse the precipitate in a toluene/isopropanol (1:1) mixture, and repeat the centrifugation wash twice more [1].
    • Collect the final precipitate and dry it in a vacuum oven at 100°C for 12 hours. The typical NW yield is around 11 mg [1].
Quantitative Synthesis Data
Parameter Silicon Segment Germanium Segment
Precursor Phenylsilane (1 mL) This compound (in 1:4 TPG:Squalane mix)
Reaction Temperature 460 °C 430 °C
Reaction Time 40 minutes 8 minutes
Catalyst Sn nanoparticles (<150 nm) Sn nanoparticles (<150 nm)

Table 1: Key reaction parameters for the sequential growth of Si and Ge nanowire segments [1].

Material Characterization Methods

The synthesized hSG NWs can be characterized using the following techniques [1]:

  • Electron Microscopy: Use Scanning Electron Microscopy (SEM) and high-angle annular dark-field Scanning Transmission Electron Microscopy (HAADF-STEM) to analyze morphology and Z-contrast between Si and Ge segments.
  • Compositional Analysis: Employ Energy-Dispersive X-ray spectroscopy (EDX) to confirm the elemental distribution and heterostructure formation.
  • Structural Analysis: Perform X-ray diffraction (XRD) to determine crystallinity and Raman spectroscopy to study phase and structural evolution.

Experimental Workflow

The diagram below summarizes the synthesis process.

Start Start Reaction Setup A Catalyst Prep & Dehydration Start->A B Heat to 460°C under Ar A->B C Inject Phenylsilane (Si) B->C D Inject LiBH₄ solution C->D E Grow Si Segment (40 min) D->E F Cool to 430°C E->F G Inject TPG/Squalane mix (Ge) F->G H Grow Ge Segment (8 min) G->H I Quench & Cool Reaction H->I J Purify & Dry NWs I->J

Guidance for Further Research

  • Explore Broader Context: The provided protocol is highly specific to nanowire synthesis. For other Si/Ge layer structures (e.g., thin films), you might explore general Chemical Vapor Deposition (CVD) methods. A patent [2] discusses using precursors like dichlorosilane or silane for SiGe layers, though it does not mention TPG, indicating potential areas for method adaptation.
  • Verify Commercial Sources: Triphenylgermanium hydride (another name for this compound) is listed as a synthetic reagent by chemical suppliers like Santa Cruz Biotechnology [3]. You can check their current product documentation for potential application notes or detailed specifications.

References

Comprehensive Application Notes and Protocols: Tin/Germanium Cross Coupling Using Triphenylgermane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The development of germanium-based cross-coupling methodologies represents an emerging frontier in synthetic chemistry that offers complementary reactivity to more established silicon and tin-based systems. While organogermanium compounds have historically been overshadowed by their lighter (silicon) and heavier (tin) congeners, recent investigations have revealed their unique potential as orthogonal transmetallation agents in various coupling contexts. This application note details a recently developed copper-catalyzed protocol for tin/germanium cross coupling that enables the efficient formation of Ge-Sn bonds through a σ-bond metathesis pathway, providing synthetic access to valuable organogermanium building blocks.

The protocol described herein specifically addresses the need for mild and selective methods to construct molecular frameworks containing heavy group 14 elements. Unlike traditional palladium-catalyzed cross-couplings that typically target carbon-carbon bond formation, this copper-based system facilitates main group element coupling between triphenylgermane and tin(IV) alkoxides, yielding germanium-tin bonded compounds with concomitant formation of alcohol. This methodology expands the synthetic toolbox available to researchers working in pharmaceutical development, materials science, and fundamental organometallic chemistry [1].

Materials and Reagents

Catalysts and Ligands
  • N-Heterocyclic Carbene Copper(I) Complexes: The protocol employs (NHC)CuOR precursors where NHC can include SIMes (:C{N(Mes)CH₂}₂), IPr (:C{N(Dipp)CH}₂), 6-Mes (:C{N(Mes)CH₂}₂CH₂), or 6-Dipp (:C{N(Dipp)CH₂}₂CH₂) with Mes = 2,3,5-Me₃C₆H₂ and Dipp = 2,6-iPr₂C₆H₃ [1].
  • Catalyst Loading: Optimal results are achieved with 10 mol% catalyst loading relative to substrates. The IPr-supported copper complex generally provides superior results in terms of conversion and yield [1].
  • Catalyst Synthesis: NHC-copper(I) alkoxides can be prepared according to literature procedures through reaction of the corresponding NHC copper chloride with sodium tert-butoxide or sodium methoxide [1].
Substrates
  • This compound (Ph₃GeH): This serves as the germanium nucleophile source. It should be stored under inert atmosphere and can be commercially sourced or synthesized through known procedures.
  • Tin(IV) Alkoxides: Various tin(IV) alkoxides can be employed as electrophilic coupling partners. The reactivity depends on the alkoxide substituents, with less sterically hindered derivatives generally providing higher conversion rates.
Solvents and Handling
  • Anhydrous Solvents: All reactions require strictly anhydrous conditions with solvents such as benzene-d6, toluene, or tetrahydrofuran (THF) dried over appropriate drying agents and degassed prior to use.
  • Inert Atmosphere: Operations must be conducted under oxygen-free and moisture-free conditions using standard Schlenk techniques or in a glovebox environment to prevent catalyst decomposition and substrate oxidation.
Analytical Methods for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for reaction monitoring and product characterization. Chemical shifts are reported relative to tetramethylsilane (TMS).
  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation of products and intermediates [1].
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula assignment [1].

Experimental Protocol

Catalytic Tin/Germanium Cross Coupling

Table 1: Reaction Setup Components

Component Quantity Equivalents Handling Notes
This compound 0.1 mmol 1.0 Weigh in glovebox
Tin(IV) alkoxide 0.1 mmol 1.0 Weigh in glovebox
(IPr)CuOtBu catalyst 0.01 mmol 0.1 Pre-weighed in vial
C₆D₆ (benzene-d6) 0.5 mL - Dry, degas prior to use
3.1.1 Procedure
  • Reaction Setup: In an argon-filled glovebox, combine this compound (0.1 mmol, 1.0 equiv) and tin(IV) alkoxide (0.1 mmol, 1.0 equiv) in a 5 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the pre-weighed (IPr)CuOtBu catalyst (0.01 mmol, 0.1 equiv) to the reaction mixture.

  • Solvent Introduction: Introduce anhydrous benzene-d6 (0.5 mL) to the reaction vial using a gas-tight syringe. The use of deuterated solvent enables direct monitoring by ¹H NMR spectroscopy without disturbing the reaction integrity.

  • Reaction Initiation: Seal the vial securely with a PTFE-lined cap, remove from the glovebox, and place in a pre-heated aluminum block at 40°C with constant stirring at 500 rpm.

  • Reaction Monitoring: Monitor reaction progress by periodic ¹H NMR analysis, specifically tracking the disappearance of the germane hydride resonance at 5.85 ppm and the appearance of alcohol protons.

  • Completion: The reaction typically reaches >95% conversion within 72 hours at 40°C. Extended reaction times may be necessary for sterically hindered tin alkoxides.

  • Workup: Once complete, cool the reaction mixture to room temperature and remove the solvent in vacuo to yield the crude product.

  • Purification: Purify the residual material by crystallization from saturated toluene solutions with hexane diffusion at room temperature to afford analytically pure (NHC)CuGePh₃ and tin-coupled products.

G A Reaction Setup in Glovebox B Add Catalyst A->B A->B C Introduce Solvent B->C B->C D Seal and Heat Reaction C->D E Monitor by NMR D->E D->E F Workup and Purification E->F G Product Characterization F->G F->G

Diagram 1: Experimental workflow for catalytic tin/germanium cross coupling

Safety Considerations
  • All organogermanium and organotin compounds should be handled as potentially toxic materials with appropriate personal protective equipment.
  • Reactions must be conducted in well-ventilated fume hoods whenever possible, even when using glovebox techniques for initial setup.
  • Waste streams containing heavy metals should be collected separately and disposed of according to institutional regulations for metal-containing compounds.

Results and Discussion

Reaction Optimization

Table 2: Optimization of Reaction Conditions

Entry Catalyst Solvent Temperature (°C) Time (h) Conversion (%)
1 (SIMes)CuOtBu C₆D₆ 40 72 >95
2 (IPr)CuOtBu C₆D₆ 40 72 >98
3 (6-Dipp)CuOMe C₆D₆ 40 96 85
4 (IPr)CuOtBu Toluene 40 72 92
5 (IPr)CuOtBu THF 40 72 78
6 (IPr)CuOtBu C₆D₆ 25 120 65
7 (IPr)CuOtBu C₆D₆ 60 48 >95

The optimization data reveal that the IPr-supported copper catalyst in benzene solvent at 40°C provides the optimal balance between reaction rate and conversion efficiency. The steric profile of the NHC ligand significantly influences the reaction kinetics, with more sterically demanding ligands (e.g., 6-Dipp) requiring extended reaction times. Elevated temperatures (60°C) can accelerate the process but may promote minor decomposition pathways [1].

Reaction Mechanism

The catalytic cycle for this tin/germanium cross coupling is proposed to proceed through a σ-bond metathesis pathway rather than traditional oxidative addition/reductive elimination sequences typical of transition metal-catalyzed cross-couplings. Experimental and computational studies indicate that the (NHC)CuGePh₃ complexes function as germyl nucleophile transfer agents, with the copper center facilitating the metathesis between Ge-H and Sn-OR bonds [1].

G A (NHC)CuOR Catalyst B + Ph₃GeH A->B Step 1 C σ-Bond Metathesis B->C Step 2 D (NHC)CuGePh₃ Active Catalyst C->D Step 3 E + R'₃SnOR D->E Step 4 F Cross-Coupling Metathesis E->F Step 5 F->A Catalyst Regeneration G Ph₃GeSnR'₃ Product F->G Step 6 H ROH Byproduct F->H Step 7

Diagram 2: Proposed catalytic cycle for tin/germanium cross coupling via σ-bond metathesis

The mechanism initiates with σ-bond metathesis between the pre-catalyst (NHC)CuOR and this compound (Ph₃GeH), generating the active copper germyl species (NHC)CuGePh₃ and liberating ROH. This key intermediate then engages in a second cross-metathesis event with the tin(IV) alkoxide substrate, resulting in formation of the Ge-Sn coupled product and regeneration of the copper alkoxide catalyst. The nucleophilic character of the germanium center in the (NHC)CuGePh₃ complex is crucial for the success of this transformation, as demonstrated by Natural Orbital for Chemical Valence (NOCV) analysis [1].

Substrate Scope and Limitations

The protocol demonstrates excellent functional group compatibility with various tin(IV) alkoxides, though sterically hindered derivatives require extended reaction times. The methodology is particularly effective for constructing unsymmetrical germanium-tin frameworks that would be challenging to access via direct synthesis. Current limitations include moderate efficiency with aliphatic germanium hydrides and limited success with tertiary tin alkoxides.

Applications in Pharmaceutical Development and Materials Science

Utility in Drug Development

Organogermanium compounds have emerging applications in pharmaceutical sciences as synthetic intermediates and potential bioactive agents. The developed methodology enables efficient installation of germanium motifs onto tin-containing scaffolds, which can serve as versatile synthetic handles for further functionalization. This is particularly valuable in exploratory structure-activity relationship (SAR) studies where heavy atom substitution can provide insights into metabolic stability and bioavailability [1].

The orthogonal reactivity of germanium in cross-coupling reactions compared to silicon and tin offers strategic advantages in complex molecule synthesis. This protocol allows for the selective construction of organogermanium building blocks that can participate in subsequent Hiyama-type couplings or serve as prosthetic groups in bioconjugation chemistry [1] [2].

Materials Science Applications

Germanium-tin compounds possess unique electronic and optical properties relevant to materials science. The ability to precisely assemble defined Ge-Sn frameworks using this copper-catalyzed protocol enables access to molecular precursors for semiconductor materials and infrared optical devices. Additionally, the methodology provides a convenient route to heavy element-containing polymers with potential applications in thermal management and radiation shielding [3].

The catalytic system also demonstrates efficacy in hydrogermylation reactions of activated alkenes, exclusively providing the β-germylated products in good yields. This transformation highlights the versatility of the NHC-copper germyl intermediates and their potential in materials monomer synthesis [1].

Conclusion

The copper-catalyzed tin/germanium cross coupling protocol utilizing this compound represents a robust and efficient method for constructing geometrically diverse organogermanium compounds. The operationally simple procedure employs well-defined NHC-copper catalysts under mild conditions, exhibits excellent functional group tolerance, and provides products in high yields. The σ-bond metathesis mechanism distinguishes this transformation from traditional cross-coupling processes and highlights the unique reactivity of copper germyl complexes.

This methodology significantly expands the synthetic arsenal available for heavy main group element chemistry and provides pharmaceutical and materials scientists with a valuable tool for accessing functional organogermanium building blocks. Future developments will likely focus on expanding the substrate scope to include less activated partners and developing asymmetric variants of this transformation.

References

triphenylgermane protocol for α-germylamines synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to α-Germylamine Synthesis

The synthesis of α-germylamines, particularly those containing the triphenylgermane (Ph₃Ge) moiety, represents a significant advancement in organogermanium chemistry with potential applications in pharmaceutical development and materials science. These compounds, characterized by a germanium atom directly adjacent to an amine group, exhibit unique reactivity patterns and stereoelectronic properties that make them valuable building blocks for complex molecular architectures. Recent methodological breakthroughs have enabled more efficient and stereoselective access to these previously challenging targets, opening new avenues for their application in drug discovery programs [1] [2].

The following protocols detail two complementary approaches for α-germylamine synthesis: a direct deoxygenative germylation strategy and a chiral center construction method, both of which utilize this compound or closely related reagents.

Comparative Methodologies for α-Germylamine Synthesis

Table 1: Key Methods for Synthesizing α-Germylamines

Method Key Reagents Reaction Conditions Primary Products Key Advantages
Deoxygenative Germylation [1] Aromatic amides, Hydrogermanes (e.g., Ph₃GeH), Samarium(II) iodide (SmI₂) Not fully detailed in available data α-Germylamines, Potential α-aminocarbene intermediates Direct functionalization of amides; Open access publication
Poly-deborylative Alkylation & Desymmetrization [2] Germanium chlorides, α-Boryl carbanions, Copper catalysts Potassium tert-butoxide, 60°C pre-mixing, Palladium/RuPhos for Suzuki-Miyaura coupling Chiral germanium-stereogenic centers, 1,3-prochiral diols High enantioselectivity; Builds complex structures from simple GeCl₄

Detailed Experimental Protocols

Protocol 1: Deoxygenative Germylation of Aromatic Amides

This protocol describes the direct conversion of aromatic amides into α-germylamines using hydrogermanes, based on the work detailed in citation:1.

Reagents & Materials

  • Starting material: Aromatic amides
  • Germanium source: Hydrogermane (e.g., this compound, Ph₃GeH)
  • Reductant: Samarium(II) iodide (SmI₂)
  • Anhydrous solvent (e.g., THF)
  • Inert atmosphere: Nitrogen or argon gas

Procedure

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, charge the aromatic amide (1.0 equiv) and hydrogermane (e.g., Ph₃GeH, 1.2-2.0 equiv).
  • Solvent Addition: Add anhydrous THF (0.1 M concentration relative to amide).
  • Reductant Introduction: Cool the reaction mixture to 0°C (ice-water bath). Slowly add a solution of SmI₂ in THF (2.0-4.0 equiv) via syringe pump over 30 minutes.
  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir until complete consumption of the starting amide is observed by TLC or LC-MS.
  • Work-up: Quench the reaction by careful addition of a saturated aqueous solution of ammonium chloride.
  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts and wash once with brine.
  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired α-germylamine.

Safety Notes

  • All manipulations must be performed under an inert atmosphere using standard Schlenk techniques.
  • SmI₂ is moisture-sensitive and must be handled with care.
  • This compound may be a skin and respiratory irritant—use appropriate personal protective equipment.
Protocol 2: Construction of Chiral Germanium Centers

This protocol enables the synthesis of enantioenriched organogermanes with chiral germanium centers, which can be further functionalized to α-germylamines [2].

Reagents & Materials

  • Starting material: Germanium trichloride or tetrachloride
  • Nucleophile: gem-diboronmethane or similar α-boryl carbanion precursor
  • Base: Potassium tert-butoxide
  • Catalyst systems: Pd/RuPhos for Suzuki-Miyaura coupling; Copper-based chiral catalyst for desymmetrization

Procedure - Step 1: Deborylative Alkylation

  • In a dried round-bottom flask, add the α-boryl carbanion precursor (e.g., gem-diboronmethane, 3.0-4.0 equiv) and germanium chloride (1.0 equiv).
  • Add anhydrous THF (0.1 M).
  • Pre-mix potassium tert-butoxide (3.0-4.0 equiv) with the organoboron compound at 60°C for 30 minutes before adding to the main reaction mixture.
  • Stir the reaction at 60°C until completion by TLC.
  • Work up with aqueous ammonium chloride and extract with ethyl acetate.
  • Purify by flash chromatography to obtain the polyborylated germanium intermediate.

Procedure - Step 2: Desymmetrization

  • Convert the boronic ester groups of the intermediate to a 1,3-prochiral diol via peroxide oxidation.
  • Subject the resulting diol to copper-catalyzed enantioselective desymmetrization using a chiral copper catalyst.
  • Purify the product by flash chromatography to obtain the chiral germanium center with high enantiomeric excess.

Applications & Limitations The deoxygenative germylation protocol provides direct access to α-germylamines but may be limited in substrate scope. The chiral center construction method offers excellent enantiocontrol but requires multiple synthetic steps. The choice of method depends on the target molecule's structural complexity and stereochemical requirements.

Experimental Workflow and Mechanism

The following diagram illustrates the general workflow for synthesizing α-germylamines via the deoxygenative pathway, integrating the key reagents and steps from the protocols.

G Start Start: Aromatic Amide R1 Reagent: Hydrogermane (Ph₃GeH) Start->R1  Combine in THF Step1 Deoxygenative Germylation R1->Step1  Add R2 Reagent: SmI₂ Int1 Potential α-Aminocarbene Intermediate R2->Int1  Forms Step1->R2  Add reductant Step2 Formation of C-Ge Bond Int1->Step2  Conversion Product Product: α-Germylamine Step2->Product  Isolation

Analytical Data and Characterization

Table 2: Characterization Data for Organogermanium Compounds

Compound Class Key Characterization Methods Representative Data
This compound Derivatives [3] [4] Melting Point, NMR, MS, X-ray Diffraction Mp: 40-43°C; Molecular Weight: 304.96 g/mol (C₁₈H₁₆Ge)
Germylamines [5] X-ray Crystallography, DFT Calculation, NMR Trigonal planar geometry at N; HOMO stabilization vs. Ph₃GeNMe₂
Chiral Germanium Centers [2] Chiral HPLC, NMR, X-ray Diffraction High enantiomeric excess (ee >90% reported)

Conclusion

The synthesis of α-germylamines using this compound-based methodologies provides robust and increasingly stereoselective routes to these valuable organogermanium compounds. The presented protocols enable both direct synthesis through deoxygenative germylation and construction of complex chiral architectures via sequential functionalization. As research in this field advances, these compounds are poised to play increasingly important roles in pharmaceutical development, materials science, and as versatile intermediates in synthetic chemistry.

References

triphenylgermane reaction optimization and yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Known Reaction with Triphenylgermane

The search results provide details for one specific reaction involving this compound. The table below summarizes the reaction conditions and reported outcome [1].

Reactants Conditions Solvent Reported Yield Primary Product
Acyl iodides (RCOI, where R = Me, Ph) & this compound Solvent-free Not applicable > 90% Iodo(triphenyl)germane (Ph(_3)GeI)

This reaction of acyl iodides with this compound in the absence of a solvent leads to the formation of iodo(triphenyl)germane in high yield [1]. The primary product can undergo subsequent transformations.

General Framework for Reaction Optimization

For other reactions involving this compound, you can apply systematic optimization strategies. The workflow below outlines a general approach.

Start Start Reaction Optimization Analyze Analyze Reaction (HPLC, GC, NMR) Start->Analyze Identify Identify Key Variables (Temp, Catalyst, etc.) Analyze->Identify Design Design Experiment (DoE) Identify->Design Run Run Experiments Design->Run Evaluate Evaluate Results (Yield, Purity) Run->Evaluate Optimal Optimal? Evaluate->Optimal Optimal->Identify No End Optimized Conditions Optimal->End Yes

You can address the key areas of this framework as follows:

  • Factor Screening: Systematically vary and test key parameters that influence the reaction [2]:

    • Temperature & Time: Higher temperatures often increase reaction rates but may promote side reactions or decomposition.
    • Solvent: The dielectric constant and polarity of the solvent can dramatically impact reaction rate and pathway. The high-yield reaction for this compound was performed solvent-free [1].
    • Catalyst: Identify suitable catalysts to improve yield and selectivity.
    • Reactant Ratio & Concentration: Optimize stoichiometry and concentration to drive the reaction to completion and minimize byproducts.
  • Advanced Optimization with DoE: For complex reactions with interacting variables, use a Design of Experiments (DoE) approach instead of testing one variable at a time [2]. DoE is a statistical method that efficiently identifies optimal conditions and interaction effects between variables like temperature and catalyst concentration.

  • Reaction Monitoring: Use analytical techniques to track reaction progress and identify intermediates or byproducts [2]:

    • In-situ techniques: Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions in real-time.
    • Ex-situ techniques: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to analyze the final reaction mixture.

Frequently Asked Questions

What are the basic properties of this compound I should know before starting? this compound (CAS No. 2816-43-5) has a molecular formula of C({18})H({16})Ge and a molecular weight of 304.96 g/mol. It commonly appears as a solid powder or crystals with a melting point of 40-43 °C [3].

The reaction yield is low and inconsistent. What should I do?

  • Verify reagent quality: Ensure this compound and other reagents are pure and stored correctly.
  • Control atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
  • Apply DoE: Use statistical design to understand complex variable interactions and find a robust optimum [2].

References

handling air-sensitive triphenylgermane solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Air Sensitivity & Key Equipment

A compound is air-sensitive if it reacts with oxygen, water, nitrogen, or carbon dioxide in the air [1]. Handling these compounds requires a controlled inert atmosphere, typically of nitrogen or argon [1].

The table below compares the three primary methods for creating an inert atmosphere.

Technique Principle Best For Advantages Limitations
Schlenk Line [1] [2] Dual-manifold glassware; ports switch between inert gas supply and vacuum pump [1]. Chemical synthesis and reactions requiring a highly controlled inert atmosphere [2]. High degree of control over the atmosphere; facilitates transfers between vessels [1] [2]. Requires specialist equipment and training; not for simple storage or non-chemical tasks [2].
Glove Box [2] Sealed chamber with impermeable walls and attached gloves; maintained with inert gas circulation [2]. Long-term storage; tasks requiring a large inert workspace (e.g., sample prep, device assembly) [2]. Easy to work in; maximum flexibility for setting up various equipment inside [2]. Limited internal space; complex reactions can be difficult to accommodate [2].
Glove Bag [2] Disposable, transparent polymer enclosure that can be purged with inert gas [2]. Short-term, infrequent experiments where high-cost equipment is not justified [2]. Portable, inexpensive, and quick to set up [2]. Less secure inert environment; more easily compromised; not for highly sensitive materials [2].

Standard Operating Procedure: Handling Triphenylgermane via Schlenk Line

This procedure details handling an air-sensitive liquid like this compound using a Schlenk line. The general workflow involves preparing the line and glassware, creating an inert environment, and safely transferring the reagent.

G cluster_1 Preparation Phase cluster_2 Execution Phase cluster_3 Completion Phase A Prepare Schlenk Line B Prepare Glassware A->B C Create Inert Environment B->C D Safe Transfer C->D E Isolate Product D->E F Shut Down E->F

Preparation Phase
  • Schlenk Line Check: Ensure the cold trap is filled with liquid nitrogen (or a dry-ice/acetone mixture) to protect the vacuum pump from solvent vapors [1]. Check that the inert gas (N₂ or Ar) supply is connected and the system's oil or mercury bubbler shows a steady, gentle gas flow [1].
  • Glassware Preparation: Ensure all glassware (Schlenk flasks, adapters) is clean and completely dry [3]. Apply a thin, even layer of high-vacuum grease to all ground-glass joints to ensure an air-tight seal [1]. Use thick-walled PVC tubing (at least 3 mm) to connect glassware to the line, using a gentle rocking motion to attach it [1].
Execution Phase
  • Assemble & Evacuate: Assemble the glassware apparatus and connect it to a Schlenk line port. Open the tap to the vacuum manifold to evacuate the flask [1].
  • Refill with Inert Gas: Close the tap to vacuum and slowly open the tap to the inert gas manifold to fill the flask with N₂ or Ar [1].
  • Repeat Purging: Repeat the evacuation and refill cycle (3-5 times) to thoroughly remove atmospheric gases from the system [1].
  • Transfer Reagent: For a liquid in sealed packaging (e.g., AcroSeal bottle), use a dry gas syringe. First, inject inert gas into the bottle to create positive pressure, then withdraw the required volume of liquid [3]. Alternatively, use a double-tipped needle (canula): one needle to vent the bottle with inert gas and the other to transfer the liquid into your purged Schlenk flask via pressure difference [3].
Completion Phase
  • Isolate Compound: Once the experiment is complete, the air-sensitive product can be sealed in a vial or Schlenk tube under an inert atmosphere for storage [2].
  • Shut Down Line: Isolate the cold trap from the vacuum line before turning off the pump to prevent contamination of the pump oil [1].

Critical Safety Considerations

  • Liquid Oxygen Hazard: A major risk when using a Schlenk line with a liquid nitrogen cold trap is the condensation of liquid oxygen. If air is drawn into the line, oxygen can condense in the cold trap, creating a powerful oxidizer and severe explosion hazard near organic materials [1]. Never use a Schlenk line with a liquid nitrogen cold trap to evacuate a system containing a significant amount of air; always pre-purge with inert gas [1].
  • Glassware Integrity: Inspect glassware for stars or cracks before use. Implosion can occur under vacuum if the glass is flawed [1].
  • Compound-Specific Reactivity: Note that This compound hydride (Ph₃GeH) is used in radical reactions [4]. Be aware that vinyl triarylgermanes (like those made from this compound) show different stability than trialkylgermanes, being resistant to both halodegermylation and protiodegermylation under acidic conditions [4].

Frequently Asked Questions

Q1: Why is my reagent decomposing or reacting violently even though I'm using a Schlenk line? This is often due to:

  • Insufficient Purging: A single vacuum/inert gas cycle is not enough. Always perform 3-5 cycles to ensure complete removal of air [1].
  • Contaminated Glassware or Solvents: Even tiny amounts of water in "wet" glassware or solvents can cause violent reactions with highly air-sensitive compounds [3].
  • Leaky Seals: Check that all joints are properly greased and tubing connections are tight.

Q2: Can I use a glove bag instead of a Schlenk line for long-term storage? No. Glove bags are suitable for short-term, infrequent use but are prone to leaks and are harder to maintain as a truly inert environment over long periods [2]. For long-term storage of air-sensitive materials, a glove box is the recommended method [2].

Q3: My this compound solution has changed color/solidified. What should I do? This indicates decomposition, likely from exposure to air or moisture. Do not use the material. The product integrity is compromised. Consult your institution's hazardous waste disposal procedures for safe disposal of the decomposed organometallic compound.

References

Troubleshooting Guide: Electrochemical Decarboxylative Germylation

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the optimization of an electrochemical method for forming C(sp³)-Ge bonds, a valuable but challenging transformation in synthetic chemistry [1].

Common Issues and Solutions

The table below summarizes potential issues and their evidence-based solutions derived from recent electrochemical studies [1].

Problem Possible Cause Suggested Solution
Low Reaction Yield Sub-optimal electrode material Use stainless steel (SS//SS) electrodes [1].
Inefficient catalyst/ligand system Employ CoBr₂ as the catalyst and L1 (specific ligand from the study) [1].
Unsuitable electrolyte Utilize Me₄NPF₆ as the electrolyte in DMF [1].
Non-optimal current Apply a constant current of 4 mA [1].
Reaction Does Not Proceed Missing essential component Verify the presence of cobalt catalyst, ligand, electrolyte, and electrical current; absence of any can halt the reaction [1].
Poor Functional Group Tolerance Harsh or unselective conditions This specific protocol is robust for substrates with esters, amides, fluorides, and sulfides [1].
Difficulty with Tertiary Alkyl Nitriles High steric hindrance The method is effective for tertiary nitriles, including cyclic systems and triarylmethane derivatives [1].
Detailed Experimental Protocol

Here is the step-by-step workflow for the optimized electrochemical germylation reaction, based on the recent publication [1].

G Start Start Reaction Setup Electrodes Set Up Electrodes Stainless Steel (SS//SS) Start->Electrodes Reactants Add to Reaction Vessel: - Alkyl nitrile substrate - Chlorogermane (e.g., Me₃GeCl) - CoBr₂ catalyst - L1 ligand - Me₄NPF₆ electrolyte - DMF solvent Electrodes->Reactants Current Apply Constant Current: 4 mA Reactants->Current Monitor Monitor Reaction Completion (via TLC or LC-MS) Current->Monitor Workup Standard Work-up Monitor->Workup Product Isolate Alkyl Germane Product Workup->Product End End Product->End

Key Optimization Parameters:

  • Electrode Material: The reaction performs best with Stainless Steel (SS)//Stainless Steel (SS) electrode pairs. Other materials like RVC (reticulated vitreous carbon) were found to be ineffective [1].
  • Catalyst System: The combination of CoBr₂ and a specific bidentate ligand (L1) is crucial for high efficiency. The control experiment showed no product formation in the absence of either [1].
  • Reaction Conditions: The optimal settings are a current of 4 mA with Me₄NPF₆ as the electrolyte in DMF solvent [1].

FAQ on Germylation Reactions

Q1: What makes germanium and organogermanium compounds valuable in research? Germanium is a semiconductor with a long history in electronics [2]. In modern synthetic chemistry, organogermanium compounds play significant roles as pharmaceutical intermediates, functional materials, and effective catalysts or coupling partners in organic transformations [1].

Q2: Why are C(sp³)-Ge bonds challenging to form? Developing general methods for alkyl germanes is difficult due to competing side reactions like reduction and homocoupling of the reactants under reductive conditions. Electrochemical pathways help address these challenges by providing precise control over the reaction environment [1].

Q3: What functional groups are compatible with the electrochemical germylation method? The described electrochemical protocol shows excellent chemoselectivity, tolerating a wide range of functional groups including reactive ones such as fluoro, ester, amide, methanesulfonyl (mesylate), and methyl sulfide, which allows for further late-stage molecular modification [1].

References

optimizing catalyst loading for triphenylgermane hydrogermylation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Catalyst Systems & Optimization

Here are some common challenges and their solutions, based on recent research.

FAQ 1: My hydrogermylation reaction has low selectivity or yield. What catalyst systems can I use?

Different catalyst systems offer varying selectivity, especially for alkynes. The choice depends on your desired product.

  • For High Z-Selectivity with Alkynes: Use radical initiators like 1,1'-azobis(cyclohexanecarbonitrile) (ACCN) or triethylborane (Et₃B). These facilitate an anti-addition mechanism, yielding the (Z)-vinyl germane as the major product [1].
  • For High E-Selectivity with Alkynes: A palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], can promote syn-addition to give the (E)-vinyl germane [1].
  • For a Modern, Efficient Catalyst: Recent studies have developed single-atom palladium catalysts (Pd1@POL-PPhnCym), which are highly regioselective and efficient for the hydrogermylation of alkynes, alkenes, and allenes [2].
  • For an Anionic Mechanism with Alkenes: Sodium trialkylborohydrides (e.g., NaHB(sec-Bu)₃) can initiate a highly selective hydrogermylation of aromatic alkenes to give the β-germylated product [3].

FAQ 2: How do reaction conditions affect the outcome?

The table below summarizes key parameters for a model reaction with 5-ethynyluracil nucleosides, using triphenylgermane (Ph₃GeH) [1].

Method Catalyst/Initiator (Loading) Conditions Major Product Selectivity (E/Z) Yield (%)
Method A ACCN Toluene, 90°C Z-2a 0 : 100 47% [1]
Method B Et₃B THF, -78°C to -60°C Z-2a 0 : 100 55% [1]
Method C Pd(PPh₃)₄ THF, 25°C (rt) E-2a 100 : 0 45% [1]

Key Takeaways:

  • Temperature is critical. For radical initiators, performing the reaction at lower temperatures (e.g., -78°C) can prevent side reactions and improve yields [1].
  • The choice of germanium hydride matters. While the data above uses Ph₃GeH, other germanes like triethylgermane (Et₃GeH) or tris(trimethylsilyl)germane [(Me₃Si)₃GeH] are also effective and can influence the reaction rate and yield [1] [4] [5].

FAQ 3: I am working with polymers. Is hydrogermylation applicable?

Yes. Recent work has successfully modified addition poly(5-vinyl-2-norbornene) using triethylgermane and an (NHC)Pt complex catalyst. This demonstrates the application of hydrogermylation in polymer science to create high molecular weight functionalized polymers [4].

Detailed Experimental Protocols

Here is a step-by-step guide for a representative radical-mediated hydrogermylation, adapted from the literature [1].

Protocol: Radical-Mediated Hydrogermylation of 5-Ethynyluracil Nucleosides for (Z)-Selectlective Vinyl Germanes

This procedure uses ACCN as a radical initiator to achieve high (Z)-selectivity.

  • Reagents:
    • Substrate: Protected 5-ethynyluracil nucleoside
    • Germanium Hydride: this compound
    • Solvent: Anhydrous Toluene
    • Radical Initiator: ACCN
  • Procedure:
    • Add the protected 5-ethynyluracil nucleoside and a magnetic stir bar to a dry round-bottom flask.
    • Add anhydrous toluene and this compound to the flask.
    • Add ACCN to the reaction mixture.
    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
    • Heat the reaction mixture to 90°C with stirring for the duration specified in the literature.
    • Monitor the reaction progress by TLC or LC-MS.
    • After completion, cool the reaction mixture to room temperature.
    • Purify the crude product by column chromatography on silica gel to isolate the (Z)-vinyl germane product.
  • Notes:
    • Safety: Conduct standard risk assessment before starting. Handle chemicals in a fume hood using appropriate PPE.
    • Exclusion of Oxygen: This is crucial for radical-mediated reactions. Ensure thorough purging and an airtight setup.
    • Side Product: Be aware that a β-germylketone byproduct may form and can be separated during purification [1].

Catalyst Selection & Reaction Workflow

The following diagram illustrates the decision-making process for selecting the optimal hydrogermylation catalyst and method based on your desired product, integrating both established and emerging catalytic systems.

f Catalyst Selection for Hydrogermylation Start Start: Optimize Catalyst Loading AlkyneSubstrate Alkyne Substrate Start->AlkyneSubstrate SingleAtomPd Modern System: Single-Atom Pd Catalyst (Pd1@POL-PPhnCym) Start->SingleAtomPd For Broad Scope Z_Isomer Desired Product: (Z)-Vinyl Germane AlkyneSubstrate->Z_Isomer E_Isomer Desired Product: (E)-Vinyl Germane AlkyneSubstrate->E_Isomer RadicalPath Catalyst System: Radical Initiator (ACCN or Et₃B) Z_Isomer->RadicalPath PdPath Catalyst System: Palladium Catalyst (Pd(PPh₃)₄) E_Isomer->PdPath OutcomeZ Outcome: High (Z)-Selectivity via anti-Addition RadicalPath->OutcomeZ OutcomeE Outcome: High (E)-Selectivity via syn-Addition PdPath->OutcomeE HighEfficiency Outcome: High Regioselectivity for Alkenes, Alkynes, Allenes SingleAtomPd->HighEfficiency

Key Quantitative Data for Catalyst Comparison

The table below provides a direct comparison of different catalyst performances for your reference.

Catalyst / Initiator Loading Substrate Key Outcome / Advantage
Single-Atom Pd (Pd1@POL-PPhnCym) [2] Not Specified Alkynes, Alkenes, Allenes High regioselectivity & efficiency across multiple unsaturated bonds.
Sodium Trialkylborohydride [3] 10 mol% Aromatic Alkenes Highly selective β-germylation; living anionic mechanism.
Pd(PPh₃)₄ [1] Not Specified 5-Ethynyluracil 100% E-Selectivity for vinyl germane product.
Radical Initiator (ACCN/Et₃B) [1] Not Specified 5- Ethynyluracil ~100% Z-Selectivity for vinyl germane product.
(NHC)Pt Complex [4] Not Specified Poly(5-vinyl-2-norbornene) Effective for polymer modification; yielded high molecular weight soluble polymers.

I hope this technical support guide provides a solid foundation for your experiments. The field is advancing, with single-atom and anionic catalysts offering new avenues for optimization.

References

purification methods for triphenylgermane derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Purification Method: Recrystallization

Recrystallization is a primary technique for purifying solid compounds like triphenylgermane derivatives. The core principle is dissolving an impure solid in a hot solvent and then cooling the solution to allow pure crystals to form, while impurities remain in the solution [1].

Detailed Protocol for Recrystallization [1]:

  • Solvent Selection (The Critical First Step)

    • Goal: Find a solvent where your compound has high solubility when hot and low solubility when cold.
    • Test Procedure:
      • Place 50 mg of your crude this compound derivative in a test tube.
      • Add 0.5 mL of a cold solvent and swirl. If it dissolves completely, the solvent is too good and will not yield crystals; try a different one.
      • If it doesn't dissolve, heat the solvent to boiling. If the solid dissolves completely in a small amount (e.g., ≤3 mL) of boiling solvent, it is a good candidate.
    • Solvent Pair: If a single solvent is not ideal, a solvent pair may be used. The first solvent should readily dissolve the solid (e.g., Toluene, Ethyl acetate), and the second must be miscible with the first but have a much lower solubility for the solute (e.g., Hexane) [1]. Common pairs are listed below.

    | Polar Solvent | Less Polar Solvent | | :--- | :--- | | Ethyl acetate | Hexane | | Methanol | Methylene chloride | | Water | Ethanol | | Toluene | Hexane |

  • Dissolving the Sample

    • Place the crude solid in an Erlenmeyer flask (its sloping sides help trap vapors).
    • Heat the chosen solvent to boiling in a separate flask, adding a boiling chip or stir bar.
    • Add the hot solvent to the solid in small portions, swirling and heating between additions, until just dissolved. Avoid excess solvent.
    • If insoluble impurities are present, perform a hot filtration using a fluted filter paper in a stemless funnel to remove them.
  • Cooling the Solution

    • Let the flask cool undisturbed to room temperature on an insulating surface (like a paper towel).
    • Lightly cover the flask to prevent evaporation and dust.
    • After crystals form, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
    • If crystals do not form: Induce crystallization by scratching the flask's inner wall with a glass rod or adding a tiny "seed" crystal of the pure compound.
  • Isolating and Drying the Crystals

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
    • Rinse the crystals with a small amount of fresh, cold solvent to wash away surface impurities.
    • Dry the crystals by drawing air through them on the funnel or by leaving them in a well-ventilated area.

This recrystallization process can be visualized in the following workflow:

G Start Start: Impure This compound Derivative S1 1. Select Solvent (Trial or Solvent Pair) Start->S1 S2 2. Dissolve Compound in Hot Solvent S1->S2 S3 3. Hot Filtration (Remove Insoluble Impurities) S2->S3 S4 4. Cool Solution Slowly to Room Temperature S3->S4 S5 5. Ice Bath (Maximize Crystallization) S4->S5 S6 6. Vacuum Filtration (Isolate Crystals) S5->S6 S7 7. Rinse with Cold Solvent S6->S7 End End: Pure Dry Crystals S7->End

Advanced Purification: High-Performance Liquid Chromatography (HPLC)

For derivatives that are difficult to separate or when extremely high purity is required (e.g., for drug development), HPLC is a powerful alternative. Below is a summary of common HPLC methods applicable to organometallic compounds [2].

Method Separation Principle Best For...
Normal-Phase Chromatography Polarity Separating moderately polar to polar compounds.
Reversed-Phase Chromatography (RPC) Hydrophobicity Separating compounds with subtle differences in hydrophobic properties [2].
Size-Exclusion Chromatography (SEC) Molecular Size/Shape Removing aggregates or smaller molecular weight impurities; estimating molecular weight [2].
Ion-Exchange Chromatography (IEC) Net Charge (Ionic) Purifying compounds that are ionic or can be ionized by adjusting pH [2].

The process of selecting and optimizing an HPLC method follows a logical sequence, as shown below.

G A Analyze Compound Properties B Select HPLC Method (Refer to Table) A->B C Method Development & Optimization B->C D Scale-Up for Preparative Purification C->D

Frequently Asked Questions (FAQs)

Q1: My compound won't crystallize during recrystallization. What should I do?

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This creates microscopic grooves that can act as nucleation sites [1].
  • Seeding: Introduce a very small crystal of the pure compound (a "seed" crystal) to encourage the molecules to align properly [1].
  • Solvent Evaporation: You may have used too much solvent. Gently reheat the solution and allow some solvent to evaporate before cooling it again [1].
  • Solvent System: Re-evaluate your solvent choice. The compound may be too soluble in the cold solvent. Consider using a different solvent or a solvent pair.

Q2: What are the main limitations of using HPLC for purification?

  • Time and Cost: The equipment is expensive, and method development can be time-consuming [2].
  • Sample Load: There is a limit to how much material can be purified in a single run, making it less suitable for very large-scale preparations without specialized systems [2].
  • Sample Stability: Some compounds may not be stable in the solvents or under the high pressure used in HPLC [2].

Q3: Can HPLC be used to purify non-protein molecules like this compound derivatives? Yes, absolutely. HPLC is a versatile technique for separating a wide range of compounds, including small organic and organometallic molecules like this compound derivatives. The choice of method (e.g., Normal-Phase, Reversed-Phase) depends on the molecule's specific properties [2].

References

overcoming sluggish reactivity of triphenylgermane with bulky ligands

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Enhancing Reactivity with Bulky Ligands

This guide addresses common issues and solutions based on the strategy of using bulky ligands to create labile coordination sites.

Problem Root Cause Solution & Actionable Steps Expected Outcome
Low reactivity of the precursor. Stable, saturated coordination sphere leaves no sites for substrate binding or reaction [1]. Employ a mixed-ligand strategy. Synthesize the complex with a bulky primary ligand (e.g., a bulky thiolate) and a weakly-coordinating ligand (e.g., DMF) in the remaining sites [1]. Creation of a precursor with enhanced surface reactivity and labile ligands.
Inability to control optical properties. The core complex lacks a mechanism for property modulation. Use reversible ligand exchange. Expose the labile complex to different ligands (e.g., chiral amines) to replace the weakly-bound ligands [1]. Reversible "on-off" switching of properties like luminescence, or induction of chirality (CD activity) [1].
Failure to achieve homochirality. The synthesized cluster is a racemic mixture. Perform a chiral ligand exchange. Use optically pure chiral ligands to displace all labile surface ligands, converting the racemic mixture into an optically pure homochiral cluster [1]. Formation of a homochiral complex as confirmed by Circular Dichroism (CD) and single-crystal X-ray diffraction [1].

Frequently Asked Questions (FAQs)

Q1: Why would intentionally adding bulky ligands improve reactivity instead of hindering it? While bulky ligands can sterically protect a cluster core, they can also be part of a strategic mix. Using very bulky primary ligands (like bis(trifluoromethyl)benzenethiolate) can prevent over-stabilization of the structure. This approach allows for the incorporation of other, more weakly-bound ligands (like DMF or amines) into the remaining coordination sites. These weak ligands are then easily displaced, making the overall structure more reactive and amenable to post-synthetic modification [1].

Q2: What analytical techniques are critical for confirming successful ligand exchange? A combination of techniques is essential:

  • Spectroscopy: Circular Dichroism (CD) spectroscopy is crucial for confirming the introduction and integrity of chirality after exchange with chiral ligands [1].
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) provides atomically-precise proof of the new ligand arrangement and the homochiral structure of the final product [1].
  • Computational Studies: Density Functional Theory (DFT) calculations can help unravel and rationalize the mechanism behind the optical property changes and the stability of the ligand-exchanged complexes [1].

Experimental Protocol: Ligand Exchange via Bulky Ligand Strategy

The following workflow visualizes the core experimental procedure for modifying a metal cluster using the bulky ligand strategy, based on the synthesis of a silver cluster model [1].

Start Start: Precursor Synthesis A Synthesize Complex with Mixed Ligands Start->A B Characterize Precursor (SCXRD, NMR, MS) A->B C Identify Labile Ligands (e.g., DMF) B->C D Expose to New Ligand (e.g., Chiral Amine) C->D E Monitor Reaction (Spectroscopy) D->E F Purify Product E->F G Characterize Final Complex (SCXRD, CD, etc.) F->G End End: Modified Complex G->End

Protocol Details:

  • Precursor Synthesis: Synthesize the initial metal complex using a combination of bulky stabilizing ligands (e.g., bulky thiolates, phosphines) and weakly-coordinating ligands (e.g., solvent molecules like DMF). This creates a structure where the bulky ligands provide a stable framework, while the weak ligands are easily displaced [1].
  • Precursor Characterization: Fully characterize the precursor complex using techniques like NMR spectroscopy, mass spectrometry (MS), and ideally, Single-crystal X-ray diffraction (SCXRD) to confirm its structure and identify the lability of specific ligands [1].
  • Ligand Exchange Reaction: Expose the precursor to an excess of the desired new ligand (e.g., chiral amines). The reaction can be facilitated by mild heating or stirring in a solution of the new ligand [1].
  • Reaction Monitoring: Use spectroscopic methods (e.g., NMR, UV-Vis) to monitor the progress of the ligand exchange until completion.
  • Purification: Isolate the product through standard techniques like crystallization, precipitation, or chromatography.
  • Final Characterization: Characterize the final complex thoroughly. SCXRD provides definitive structural proof, while techniques like Circular Dichroism (CD) spectroscopy confirm the introduction of new properties like chirality [1].

References

stability and storage conditions for triphenylgermane

Author: Smolecule Technical Support Team. Date: February 2026

Key Physical Properties of Triphenylgermane

The table below summarizes the basic identifying information and physical characteristics of this compound (also known as triphenylgermanium hydride) found in chemical databases [1] [2].

Property Value / Description
CAS Number 2816-43-5 [1] [2]
Molecular Formula C₁₈H₁₆Ge [1] [2]
Molecular Weight 304.96 g/mol [1] [2]
Melting Point 40-43 °C (lit.) [1]
Form Powder or crystals [1]
Hydrolytic Sensitivity No reaction with water under neutral conditions [1]

Recommended Storage and Handling Protocols

Based on its physical properties and general laboratory best practices, here are recommended protocols for handling and storing this compound.

Storage Conditions
  • Temperature: Store in a cool, dry place. Given its relatively low melting point (40-43°C), it should be kept at room temperature or below, away from any heat sources [1].
  • Environment: Although it is stable in neutral water, storing it in a dry environment is prudent to prevent potential hydrolysis under non-neutral conditions that may arise from absorbed atmospheric moisture [1].
  • Container: Store in a tightly sealed container to protect it from air and moisture over time.
Experimental Handling Workflow

The following diagram outlines a logical workflow for safely handling this compound in a laboratory setting.

G Start Start Experiment Prep Preparation Start->Prep Step1 1. Bring to room temp. in desiccator Prep->Step1 Step2 2. Weigh in glove box or fume hood Step1->Step2 Step3 3. Use under inert gas (e.g., N₂) Step2->Step3 Step4 4. Seal container immediately after use Step3->Step4 Storage Return to Cool, Dry Storage Step4->Storage

Frequently Asked Questions for Technical Support

Here are some anticipated FAQs that directly address issues researchers might encounter.

  • Q1: The compound has melted during storage. What should I do?

    • A: this compound has a low melting point (40-43°C). If it melts, it may not be degraded. Allow it to slowly cool and solidify in a controlled, dry environment (e.g., a desiccator) before use. Check its purity by running an NMR or other appropriate analytical method before proceeding with critical experiments.
  • Q2: How should I handle this compound if it is sensitive to air or moisture?

    • A: While the compound is reported to have no reaction with neutral water, standard best practices for air-sensitive organometallic compounds should be followed for long-term stability [1]. This includes using an inert atmosphere (e.g., nitrogen or argon glove box) and anhydrous solvents during weighing and reaction setup.
  • Q3: The reagent is not yielding expected results. How can I check its purity?

    • A: Characterization techniques like ( ^1H ) NMR and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for verifying the identity and purity of organic and organometallic compounds. Compare your NMR results against known spectra.

References

Solvent Selection Guide for Triphenylgermane Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes safety and environmental profiles for solvents potentially used with triphenylgermane, based on the CHEM21 Solvent Selection Guide [1]. This guide scores solvents from 1 (low hazard) to 10 (high hazard) for Safety (S), Health (H), and Environment (E).

Solvent Boiling Point (°C) Flash Point (°C) Safety Score (S) Health Score (H) Environment Score (E) Overall Recommendation
Toluene 111 4 5 3 3 Recommended
Diethyl Ether 35 -45 10 7 5 Hazardous
Tetrahydrofuran (THF) 66 -14 7 4 5 Problematic
Ethyl Acetate 77 -4 5 3 3 Recommended
Methanol 65 11 4 7 5 Recommended
Heptane 98 -4 5 2 7 Problematic
Water 100 - 1 1 1 Recommended

Key Considerations:

  • Reactivity: While this compound itself is hydrolytically stable (no reaction with water under neutral conditions) [2], the reaction it is involved in will dictate solvent choice. Anhydrous conditions are often required for reactions with strong electrophiles or bases.
  • Safety First: Diethyl ether is flagged as Hazardous due to its extremely low flash point and tendency to form explosive peroxides [1]. Use extreme caution and explore safer alternatives like cyclopentyl methyl ether (CPME) if suitable for your reaction.
  • Health & Environment: Methanol is classified as "Recommended" despite a high Health score due to its widespread utility, but its toxicity (H301: toxic if swallowed) requires careful handling [1].

Experimental Protocol: Reaction of this compound with Acyl Iodides

The following methodology is adapted from a published procedure for the high-yield synthesis of iodo(triphenyl)germane [3].

Objective

To synthesize iodo(triphenyl)germane from this compound and an acyl iodide (Acetyl iodide or Benzoyl iodide) under solvent-free conditions [3].

Materials
  • Reactants: this compound (Ph₃GeH), Acyl iodide (RCOI, where R = Me, Ph)
  • Equipment: Schlenk flask, Schlenk line (or N₂/vacuum manifold), magnetic stirrer, heating bath, syringes for liquid transfer, equipment for inert atmosphere work.
Step-by-Step Procedure
  • Setup: Conduct all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
  • Reaction: In a Schlenk flask, combine this compound and the acyl iodide without any solvent [3].
  • Stirring & Reaction Monitoring: Stir the reaction mixture at room temperature or with mild heating if required. Monitor the reaction progress by TLC or NMR spectroscopy.
  • Work-up: Upon completion, the primary product, iodo(triphenyl)germane, can be isolated. The literature reports a yield of over 90% [3].
Key Technical Notes
  • Solvent-free Advantage: This method avoids solvent handling and disposal, aligning with green chemistry principles.
  • By-products: The reaction produces aldehydes (RCHO) as by-products [3].
  • Alternative Solvent: If a solvent is necessary for a different reaction, the same study used toluene successfully in related silane chemistry [3].

Troubleshooting FAQs

  • Q: Can I use tetrahydrofuran (THF) as a solvent with strong bases and this compound?

    • A: Exercise caution. While THF is a common solvent for organometallic chemistry, one study noted that it can undergo ring-opening reactions when this compound is deprotonated with a strong magnesium base at high temperatures (>100°C). For highly nucleophilic systems, consider alternative solvents like toluene or diethyl ether if appropriate [4].
  • Q: My reaction involves a nucleophile generated from this compound. What is a critical reaction parameter?

    • A: The choice of solvent and its purity is critical. The formation of a nucleophilic triphenylgermanide was successful in THF but not in non-coordinating solvents. This highlights that the solvent must be rigorously dried and chosen for its ability to stabilize the reactive intermediates involved [4].

Workflow: Selecting a Solvent for Your Reaction

The following diagram outlines the decision-making process for selecting an appropriate solvent.

G Start Start: Identify Reaction Type Q1 Does the reaction involve strong bases or nucleophiles? Start->Q1 Q2 Does the reaction involve water-sensitive reagents? Q1->Q2 No A1 Use dry, aprotic solvents. Consider Et₂O (with caution) or THF. Q1->A1 Yes Q3 Is the reaction heated above 60°C? Q2->Q3 No A2 Use anhydrous solvents. Toluene or heptane are good options. Q2->A2 Yes A3 Choose a solvent with a high enough boiling point. E.g., Toluene, Xylenes. Q3->A3 Yes A4 Prioritize 'Recommended' solvents from the guide. E.g., Ethyl Acetate. Q3->A4 No Check Always consult the CHEM21 guide and MSDS for final verification. A1->Check A2->Check A3->Check A4->Check

References

temperature control for exothermic triphenylgermane reactions

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Control Strategies for Exothermic Reactions

For effective temperature control in exothermic reactions like those involving triphenylgermane, a combination of reactor design and process control is typically used. The table below summarizes the main methods identified.

Method Key Principle Application / Notes
Controlled Feed (Semi-Batch) [1] Control reaction heat by regulating the addition rate of one reagent. Essential for highly exothermic reactions; prevents heat and reactant accumulation.
Internal Cooling [1] Removes heat directly from the reaction mixture. Jacketed reactors; internal coils; suitable for large-scale CSTRs [1].
External Cooling Loop [1] Circulates reaction mixture through an external heat exchanger. Provides high heat removal capacity; suitable for continuous processes [1].
Reflux Cooling [1] Uses solvent boiling point to limit temperature; vapor is condensed and returned. Simple and effective; requires solvent with appropriate boiling point [1].
Direct Quenching [2] Injects a cold portion of the feed stream to lower temperature quickly. Used in multi-stage reaction systems to manage temperature between zones [2].

Troubleshooting Common Temperature Control Issues

Here are some frequent problems and their potential solutions, framed as FAQs.

  • FAQ: The reaction temperature is rising uncontrollably after reagent addition. What should I do?

    • Immediate Action: Have emergency quenching and cooling procedures ready. Stop the feed of reactants immediately.
    • Investigation & Solution: The most likely cause is an excessive feed rate [1]. Review and reduce the addition rate of your reagent. Ensure efficient agitation to prevent localized hot spots and confirm that your cooling system has sufficient capacity for the heat load.
  • FAQ: My reaction does not go to completion, even with sufficient reagents. Why?

    • Investigation & Solution: This can be an equilibrium issue. For exothermic reactions, increasing the temperature shifts the equilibrium back toward the reactants, reducing the final yield [3]. Counterintuitively, you may need to lower the reaction temperature to favor product formation, even though this will slow the reaction rate. A balance must be found between a satisfactory reaction rate and a favorable equilibrium [3].
  • FAQ: I am using a jacketed reactor, but the temperature is not uniform. What can I do?

    • Investigation & Solution: A jacket alone may not provide enough heat transfer for a highly exothermic reaction. Consider implementing an external cooling loop [1]. This involves pumping the reaction slurry through an external heat exchanger and back to the reactor, greatly increasing the heat transfer area and improving temperature homogeneity.
  • FAQ: How can I prevent solvent evaporation and the formation of flammable atmospheres?

    • Investigation & Solution: Maintain the reaction temperature significantly below the solvent's boiling point. If tighter temperature control is difficult under reflux, use a closed cooling system (like a jacketed reactor or external loop) instead of a reflux condenser [1]. For processes with gaseous reactants, ensure the reactor is properly purged with an inert gas like nitrogen before startup to eliminate flammable atmospheres [1].

Experimental Protocol: Managing a Semi-Batch Exothermic Reaction

This protocol outlines a general approach for running a reaction where one component is added to another, based on established engineering practices [1].

1. Reaction Setup

  • Reactor: Use a jacketed reactor equipped with an efficient stirrer, a temperature probe, and an addition funnel (or feed pump).
  • Cooling: Ensure the cooling system for the jacket is active and set below the target reaction temperature.
  • Atmosphere: If using flammable solvents or gases, purge the reactor headspace with an inert gas like nitrogen [1].

2. Reaction Initialization

  • Charge the reactor with the initial reactant and solvent.
  • Begin stirring and bring the mixture to the desired reaction temperature using the jacket.

3. Reagent Addition and Temperature Control

  • Start the addition of the second reagent. The key to control is the feed rate.
  • Monitor the temperature closely. The feed rate must be slow enough that the cooling system (jacket) can remove the heat of reaction and maintain a stable temperature.
  • If the temperature begins to rise despite cooling, slow down or temporarily stop the addition until the temperature is back under control [1].

The following diagram illustrates the logical decision-making process for maintaining temperature control during the reaction.

TemperatureControlProtocol Temperature Control Logic Flow Start Start Reagent Addition Monitor Monitor Temperature in Real-Time Start->Monitor DecisionStable Is temperature stable at setpoint? Monitor->DecisionStable ActionMaintain Maintain Current Feed Rate DecisionStable->ActionMaintain Yes ActionAdjust Slow Down or Stop Feed DecisionStable->ActionAdjust No ActionMaintain->Monitor ActionAdjust->Monitor

Safety and Best Practices

  • Risk Assessment: Always conduct a thorough risk assessment before starting a new reaction, focusing on the maximum expected temperature and pressure.
  • Calibration: Regularly calibrate temperature probes and sensors to ensure accurate readings [4].
  • Documentation: Maintain electronic records of temperature profiles and process parameters for quality control and troubleshooting, adhering to good documentation practices [4].

References

triphenylgermane vs triphenylsilane reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity & Experimental Data

The most direct comparison comes from a 2024 study on the Cu(I)-Catalyzed C-H Functionalization of Azauracils [1]. This research demonstrated that both triphenylsilane and triphenylgermane could be used successfully in the same reaction under identical conditions.

The table below summarizes the key experimental findings and properties of both reagents:

Feature Triphenylsilane This compound
Reactivity in Cu(I)-catalyzed reaction [1] Successful Successful
Proposed Mechanism [1] Radical pathway Radical pathway
Functional Group Tolerance [1] Excellent Excellent
Melting Point [2] [3] [4] 42-44°C, 63°C (lit.) 40-43°C (lit.)
Boiling Point [3] [4] 152-163°C / 2-3 mmHg 128-129°C / 0.03 mmHg
Flash Point [2] [3] [4] 76°C >110°C
Handling & Storage [2] [3] Air and moisture sensitive; store under Nitrogen Information limited; assume similar precautions

Beyond the direct comparative study, the tables below highlight the general applications and safety profiles of each reagent, which are crucial for lab safety and protocol planning.

Triphenylsilane (Ph₃SiH)
  • CAS Number: 789-25-3 [2] [3]
  • Common Applications:
    • Radical-based reducing agent: More effective than trialkylsilanes for reducing organic halides and compares well with tri-n-butyltin hydride in reducing enones to ketones [5].
    • Hydrosilylation: Used in Pd(0)-catalyzed hydrosilylation of alkynes to form alkenylsilanes [6].
    • Precursor: Used in the synthesis of hydrido silyl and bis(silyl) bis(imidazolinylidene) nickel complexes [3].
  • Hazard Identification [2] [3]:
    • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
    • Recommended Personal Protective Equipment (PPE): Tightly fitting safety goggles, chemical impermeable gloves, and fire/flame-resistant impervious clothing.
This compound (Ph₃GeH)
  • CAS Number: 2816-43-5 [4]
  • Common Applications:
    • The search results confirm its use but do not list specific, diverse applications like triphenylsilane. Its primary referenced use is in the same Cu(I)-catalyzed germylation of azauracils as mentioned above [1].
  • Hazard Identification:
    • The available search results do not contain a safety data sheet for this compound. It is essential to consult the specific SDS from your chemical supplier before use.

Experimental Protocol for Direct Comparison

The following workflow and detailed method are based on the Cu(I)-catalyzed silylation and germylation study, providing a protocol you can reference for direct experimental comparison [1].

Start Start Reaction Setup A Charge reactor with Cu(I) catalyst and ligand Start->A B Add solvent and azauracil substrate under inert atmosphere A->B C Add hydride reagent (Triphenylsilane OR This compound) B->C D Stir reaction mixture at specified temperature and monitor completion C->D E Workup and Purification (e.g., silica gel column) D->E F Analyze Products (NMR, MS, etc.) E->F End Compare Yields and Reaction Efficiency F->End

Detailed Procedure (Adapted from [1]):

  • Reaction Setup: In a round-bottom flask, place a catalytic amount of Cu(I) catalyst (e.g., Cu(I) complex, specific type as per original study) and a phosphine ligand (e.g., tricyclohexylphosphine) under an argon or nitrogen atmosphere.
  • Substrate Addition: Introduce the azauracil substrate (e.g., 1.2 mmol) dissolved in an appropriate solvent (or neat, depending on the substrate). Stir the mixture well for about 10 minutes to form a homogeneous catalyst system.
  • Hydride Addition: Add the hydride reagent (1.0 mmol of either triphenylsilane or this compound) to the reaction mixture at room temperature.
  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time may vary (e.g., 1 hour as reported).
  • Workup and Purification: After completion, purify the crude reaction mixture directly by flash chromatography on silica gel to isolate the desired silylated or germylated azauracil product.
  • Analysis: Identify and characterize the products using techniques such as ( ^1H )-NMR, ( ^{13}C )-NMR, and mass spectrometry. Compare the isolated yields and reaction rates between the two hydride reagents.

Key Conclusions for Researchers

  • Functional Equivalence in a Specific Context: For the Cu(I)-catalyzed radical functionalization of azauracils, this compound can be considered a direct and effective substitute for triphenylsilane, yielding analogous germylated products with similar efficiency [1].
  • Data Gap on Broader Reactivity: The available information does not allow for a broad generalization of their comparative reactivity across all common reaction types (e.g., ionic reductions, hydrosilylation with different catalysts). More specialized literature searching would be needed.
  • Safety First: Always prioritize checking the Material Safety Data Sheet (MSDS/SDS) for both chemicals, especially for this compound, for which specific hazard data was not found in this search [2] [3].

References

nucleophilicity of triphenylgermane versus other hydrogermanes

Author: Smolecule Technical Support Team. Date: February 2026

Nucleophilicity Trends in Organogermanes

A key concept from recent studies is that the nucleophilicity of organogermanes is highly dependent on the electronic properties of the transition metal catalyst or reaction conditions used [1]. For C–Ge bond activation, electron-deficient catalysts are often required.

The table below summarizes general reactivity trends for different classes of organogermanes:

Organogermane Class Example Compound General Nucleophilicity & Reactivity Notes
Triaryl Germanes Triphenylgermane (Ph₃GeH) Weaker nucleophile; requires highly electrophilic catalysts (e.g., cationic Pd nanoparticles, Au(III)) for cross-coupling; more stable but less reactive [1].
Trialkyl Germanes Triethylgermane (Et₃GeH) Stronger nucleophile; can be activated by a broader range of electrophilic catalysts; used in Giese-type radical reactions [1].

The primary reason for this difference is electronic and steric effects:

  • Electronic Effect: Phenyl groups are electron-withdrawing due to their electronegativity. This reduces the electron density on the germanium atom in this compound, making it less eager to donate electrons and thus a weaker nucleophile [2].
  • Steric Effect: The three bulky phenyl groups create significant steric hindrance around the germanium center. This physically blocks the approach to electrophilic reaction centers, further slowing down reactions [2] [3].

Experimental Evidence and Protocols

While direct side-by-side studies are rare, different experimental protocols are used for triaryl- and trialkylgermanes, supporting their distinct reactivity profiles.

For Aryl Germanes (like this compound) The reactivity of aryl germanes is typically assessed through cross-coupling reactions, which require specific catalysts.

  • Catalytic System: Electron-deficient palladium catalysts, such as cationic Pd nanoparticles or Pd(TFA)₂ (palladium(II) trifluoroacetate), and gold(III) complexes [1].
  • Proposed Mechanism: The C–Ge bond in ArGeEt₃ is inert in traditional Pd(0) cycles. DFT calculations suggest activation proceeds via an Electrophilic Aromatic Substitution (SEAr)-type pathway, where the electron-deficient metal center interacts with the electron-rich arene ring [1].
  • Experimental Workflow: The diagram below illustrates a general catalytic cycle for this type of reaction.

G A Electron-Deficient Catalyst [M]ⁿ⁺ B Aryl Germane Ar-GeEt₃ A->B C-Ge Activation (SEAr Mechanism) C Transmetallation Intermediate Ar-[M] B->C E Electrophile R-X C->E Reductive Elimination D Cross-Coupling Product Ar-R D->A Oxidative Addition E->D

For Alkyl Germanes (like Triethylgermane) Alkyl germanes exhibit distinct reactivity, particularly in radical pathways.

  • Catalytic System/R条件: Photoirradiation can homolyze (break) the C–Ge bond in alkyl germanes without needing a transition metal catalyst [1].
  • Mechanism: This process generates an alkyl radical, which can then be captured by electron-deficient alkenes in a Giese-type reaction [1].
  • Key Feature: This radical pathway shows excellent orthogonal selectivity, meaning the alkyl germane can react chemoselectively in the presence of other functional groups like halides or boronic esters, which would normally react in traditional cross-couplings [1].

Reactivity Comparison with Other Organometallics

Organogermanes are often noted for their orthogonal reactivity, meaning they remain inert under conditions where other common organometallic reagents (like boronic esters or silanes) react, and vice versa [1]. The table below places this compound in a broader context.

Nucleophile Type General Nucleophilicity & Application Notes
Organostannanes (R-Sn) Strongest nucleophiles in this series; most reactive but often highly toxic [1].
Organogermanes (R-Ge) Intermediate nucleophilicity; offer a balance of moderate reactivity, low toxicity, and high stability [1].
Organosilanes (R-Si) Weakest nucleophiles in this series; least reactive but very stable [1].

Key Takeaways for Researchers

  • For High Reactivity: If your synthetic goal requires the most reactive germanium-based nucleophile, trialkylgermanes (like Et₃GeH) are preferred over triaryl derivatives.
  • For Stability and Orthogonal Reactivity: This compound (Ph₃GeH) and similar triaryl germanes are excellent choices when you need a stable handle for late-stage functionalization that is inert to many standard cross-coupling conditions. Their reactivity can be selectively unlocked with specific electrophilic catalysts.
  • Balancing Act: The choice often involves a trade-off. Trialkylgermanes are more reactive but can be less stable, while this compound is more stable but requires harsher conditions or specific catalysts to react.

References

validation of triphenylgermane extraction and analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Triphenylgermane

The table below summarizes the key data available for this compound from the search results:

Property Value Source / Context
CAS Number 2816-43-5 Commercial chemical databases [1]
Molecular Formula C₁₈H₁₆Ge Commercial chemical databases [1]
Molecular Weight 304.96 Commercial chemical databases [1]
Melting Point 40-43 °C Commercial chemical databases [1]
Form Powder or crystals Commercial chemical databases [1]
Primary Use in Literature Catalyst in organic synthesis Research article (2016) [2]
Analysis Method in Literature Characterized by FT-IR, NMR, single-crystal XRD Research article (2016) [2]

General Principles for Analytical Method Validation

Although a specific method for this compound is not available, analytical method validation follows established international guidelines. The ICH Q2(R1) guideline defines the core parameters that must be validated for any analytical procedure [3]. The principles below, often applied in chromatographic analysis like HPLC, provide a framework you would use to generate your own comparative data.

The following workflow outlines the key steps and parameters involved in developing and validating an analytical method:

G Start Method Development & Optimization Validation Method Validation Start->Validation Finalized Protocol Params Key Validation Parameters Validation->Params p1 Specificity/Selectivity Params->p1 p2 Linearity & Range Params->p2 p3 Accuracy Params->p3 p4 Precision Params->p4 p7 Detection Limit (LOD) Params->p7 p8 Quantitation Limit (LOQ) Params->p8 p9 Robustness Params->p9 Subgraph_1 Pre-Validation Checks p5 Repeatability p4->p5 p6 Intermediate Precision p4->p6

To ensure the reliability of the data generated, the following experimental protocols should be meticulously designed and documented for each validation parameter:

  • Precision Evaluation: Perform a minimum of six replicate injections of a standard solution at a known concentration. The relative standard deviation (RSD%) of the resulting peak areas (for accuracy) and retention times (for system stability) is calculated. An RSD of less than 1-2% is often a target for good precision [4] [5].
  • Accuracy (Recovery) Assessment: Spike a known amount of a this compound standard into a sample matrix that does not contain it (a "blank"). Process the sample using the proposed extraction and analysis method. Calculate the percentage recovery of the analyte. Recovery rates close to 100% indicate high accuracy [6].
  • Robustness Testing: Deliberately introduce small, controlled variations in method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%) [4] [5]. The system's ability to maintain consistent retention times and resolution under these variations is then measured. Using a column oven is critical for stabilizing retention times against temperature fluctuations [4].

A Path Forward for Your Guide

Since published comparative data is lacking, you may need to generate the experimental data yourself to create a meaningful guide. Here is a suggested approach:

  • Define the Alternatives for Comparison: Identify what you are comparing this compound against (e.g., other catalysts, or different analytical columns/mobile phases for its analysis).
  • Establish a Robust HPLC Protocol: Based on general principles, design a reliable HPLC method. Key parameters to control include:
    • Mobile Phase: Use high-quality solvents and prepare them fresh and consistently [4] [5].
    • Column Temperature: Stabilize with a column oven [4].
    • Flow Rate: Ensure pump calibration for consistency [5].
  • Execute the Validation Experiments: For this compound and each alternative, conduct the experiments for precision, accuracy, robustness, and other ICH parameters as outlined above.
  • Compile and Compare Data: Structure the results into clear tables comparing the key performance metrics (e.g., RSD%, recovery %, retention factor) across all tested conditions and alternatives.

References

cross-coupling efficiency: germanium vs silicon vs tin

Author: Smolecule Technical Support Team. Date: February 2026

Germanium vs. Silicon in Modern Cross-Coupling

Element Key Advantages & Characteristics Exemplary Reaction Type Reported Efficiency/Performance Experimental Context & Citations

| Germanium (Ge) | - Growing importance in pharmaceuticals & materials science.

  • Mild electrochemical methods avoid stoichiometric reductants.
  • Enables construction of challenging stereocenters (e.g., spiro germanium). | Electrochemical decyanative germylation of alkyl nitriles. [1] | Yields: Moderate to excellent (e.g., 3a-3n, 5a-5w). [1] | Utilizes CoBr2 catalyst, specific ligand (L1), constant current (4 mA). Not directly benchmarked against Si or Sn. [1] | | | | Synergistic nickela-electrocatalysis of allylic carbonates. [2] | Features good selectivity and broad functional group tolerance. [2] | Emphasizes mild conditions and operational simplicity. [2] | | | | Enantioselective construction of germanium spirocenters. [3] | Achieves high enantioselectivity (up to 98.5:1.5 e.r.). [3] | Uses a chiral Ni-NHC catalyst. Highlights unique geometric tolerance of germanium. [3] | | Silicon (Si) | - Mature methodology with extensive literature.
  • Use of air- and moisture-stable silanols.
  • Broad applicability in total synthesis of complex natural products. | Palladium-catalyzed cross-coupling of silanolates. [4] | N/A (Extensively validated in synthesis, but specific yield data not extracted from provided results). | Recognized as a practical and reliable alternative to boron and tin-based methods. [4] |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a detailed look at the experimental protocols from key studies.

1. Electrochemical Reductive Germylation (from [1]) This protocol describes a method for constructing C(sp3)-Ge bonds from alkyl nitriles.

  • Catalyst System: CoBr₂ (metal catalyst) with a specific bidentate ligand L₁.
  • Electrochemical Setup:
    • Electrodes: Stainless steel (SS) cathode and anode.
    • Electrolyte: Me₄NPF₆ (Tetramethylammonium hexafluorophosphate).
    • Current: Constant current of 4 mA.
  • Reaction Conditions:
    • Solvent: DMF (N,N-Dimethylformamide).
    • Reactants: Alkyl nitrile and chlorogermane (e.g., Ph₃GeCl).
    • Temperature: Room temperature.
  • Key Control Experiments: The reaction requires all components—cobalt catalyst, ligand, electricity, and electrolyte. Substituting electricity with metal reductants like Mn or Zn yielded no product. [1]

2. Palladium-Catalyzed Cross-Coupling of Silanolates (from [4]) This represents a well-established methodology for silicon-based coupling.

  • Catalyst: Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dba)₂ with supporting ligands).
  • Key Reagent: Potassium aryldimethylsilanolates.
  • Reaction Conditions:
    • Solvent: Common organic solvents like THF, often with water as a co-solvent.
    • Base: A mild base like K₂CO₃ or KF is often used to generate the active silanolate species.
    • Temperature: Can vary from room temperature to elevated temperatures, depending on the electrophile's reactivity.
  • Mechanistic Insight: The presence of a Si-O-Pd bond is crucial for the transmetalation step, which is a key distinction from other organometallic partners. [4]

To help visualize the general workflow common to these advanced cross-coupling methodologies, the following diagram outlines the key stages.

G Start Reaction Setup Cat Catalyst Activation Start->Cat Pre-catalyst, Ligand OxAdd Oxidative Addition Cat->OxAdd Active Catalyst Transmetal Transmetalation OxAdd->Transmetal Organometallic Intermediate RedElim Reductive Elimination Transmetal->RedElim Bimetallic Complex Product Product Formation RedElim->Product C-C/Ge/Sn Bond Formed

Research Implications and Future Directions

The absence of a direct comparison indicates that benchmarking these metals against each other under standardized conditions is a potential gap in the current literature that your guide could address.

  • Germanium is a rising star, particularly for electrochemical methods and creating chiral centers, offering novel pathways but with a less established broad utility than silicon. [1] [3]
  • Silicon remains a robust, reliable, and versatile workhorse, especially with silanol reagents, supported by a vast body of successful applications. [4]
  • Tin's (Sn) profile in current research appears lower, likely due to growing concerns about its toxicity, which has driven the development of alternatives like silicon and germanium. [4]

References

EDA-NOCV analysis of triphenylgermane copper complexes

Author: Smolecule Technical Support Team. Date: February 2026

EDA-NOCV Analysis of (NHC)CuGePh₃ Complexes

The following table summarizes the key bonding insight for the (IPr)CuGePh₃ complex, as revealed by EDA-NOCV analysis [1] [2]:

Analysis Aspect Finding for (IPr)CuGePh₃
Primary Bonding Character Germyl nucleophile ([Ph₃Ge]⁻) [1] [2]
Key Reactivity Evidence Successful σ-bond metathesis with p-block halides; acts as a convenient source of [Ph₃Ge]⁻ [1].
Other Reactivity π-bond insertion into Cu–Ge bond with tBuNCS, CS₂, and PhNCO; insertion of phenyl acetylene [1].
Catalytic Role Confirmation Validated as catalytic intermediates in tin/germanium cross-coupling and hydrogermylation of alkenes [1].

This analysis confirms the complex is best described as a germyl nucleophile, which is consistent with its observed reactivity.

Computational Protocol for EDA-NOCV

The EDA-NOCV analysis in the study was conducted using Density Functional Theory (DFT) [1]. The general workflow for performing such an analysis is summarized below, with more detailed steps in the following section.

G Start Start: Molecular System Frag Define Fragments Start->Frag SP Single-Point Calculation (High Quality Settings) Frag->SP EDA EDA-NOCV Analysis SP->EDA Output Interpret Output EDA->Output

Here is a more detailed breakdown of the key stages:

  • System Preparation and Fragmentation:

    • The (NHC)CuGePh₃ complex must be divided into two fragments for the analysis. A logical and common approach is to use the M + Lₙ scheme [3]. For this system, this would correspond to:
      • Fragment 1: The metal center (Cu⁺)
      • Fragment 2: The germyl ligand (GePh₃⁻)
    • The fragments are typically used in their geometry as they exist within the fully optimized complex.
  • Single-Point Calculation: A single-point energy calculation is performed on the entire complex using the pre-defined fragments. This requires a high level of theory, including [3] [4]:

    • A suitable GGA or hybrid exchange-correlation functional (e.g., BP86 or B3LYP).
    • A triple-zeta basis set with polarization functions (e.g., TZ2P or def2-TZVP).
    • Inclusion of dispersion corrections (e.g., Grimme's D3 with BJ damping) to account for weak interactions.
  • Analysis of Output: The calculation provides a decomposition of the intrinsic interaction energy (ΔEᵢₙₜ) between the fragments into chemically meaningful components [5] [4]:

    • ΔEₑₗₛₜₐₜ: Electrostatic interaction energy.
    • ΔEₚₐᵤₗᵢ: Pauli repulsion energy.
    • ΔEₒᵣᵦ: Orbital interaction energy. The NOCV part further breaks this down into contributions from different electron flow channels (e.g., σ-donation, π-backdonation), which can be visualized.
    • ΔEdᵢₛₚ: Dispersion interaction energy.

Experimental & Computational Context

The EDA-NOCV analysis was part of a broader study that also synthesized and characterized four (NHC)CuGePh₃ complexes. Here is the logical flow from synthesis to bonding analysis:

G Synt Synthesis Char Characterization (SC-XRD, NMR) Synt->Char React Reactivity Studies Char->React Comp Computational Analysis (Geometry Optimization + EDA-NOCV) React->Comp

The synthesis was achieved by deprotonating triphenyl germane (Ph₃GeH) with NHC-supported copper(I) alkoxides, yielding the complexes and an alcohol byproduct [1] [2]. The molecular structures were confirmed by Single-Crystal X-Ray Diffraction (SC-XRD), which revealed near-linear C–Cu–Ge geometries [1].

References

reactivity comparison: Ph3GeH vs Ph3SnH vs Ph3SiH

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity Data

The table below summarizes key reactivity aspects and applications of the three triphenyl hydrides.

Property / Application Ph₃SiH (Triphenylsilane) Ph₃GeH (Triphenylgermane) Ph₃SnH (Triphenylstannane)
General Reactivity Profile Moderate reductant; effective in metal-catalyzed hydrofunctionalizations, especially with modified ligands [1]. Often behaves similarly to Ph₃SiH but can exhibit enhanced reactivity or selectivity in specific metal complexes; capable of Ge–H and Ge–C bond cleavage with clusters [2] [3]. Potent radical reagent; acts as a source of "H•" via a chain mechanism generating stable Ph₃Sn• radicals [4] [5].
Role in Radical Reactions Requires catalytic systems (e.g., Fe, Mn) for H-atom transfer (HAT) to alkenes [1]. Can participate in radical pathways, but literature focuses more on its metal complex chemistry [2]. Highly effective; undergoes reversible addition of Ph₃Sn• radicals to allenes and vinyl stannanes [5].
Role in Transition Metal Chemistry Precursor to metal silyls for catalysis (e.g., silylation of unsaturated substrates) [6]. Forms germyl metal complexes (e.g., with Cu, Ru); used in catalytic hydrogermylation of alkenes [6] [3]. Forms stannyl metal complexes; known for Ge–Sn bond cleavage in cross-coupling catalysis [6].
Key Application Example Manganese-catalyzed hydrogenation of alkenes. Modified silanes (e.g., Ph(i-PrO)SiH₂) significantly improve yield and allow lower catalyst loadings [1]. Copper-NHC catalyzed hydrogermylation of Michael acceptors, selectively yielding the β-germylated product [6]. O-directed free radical hydrostannation of alkynyl compounds, leading to ring-opened bis-stannylated products [5].

Detailed Experimental Protocols

The following examples illustrate characteristic reactions for each reagent.

Radical Hydrostannation with Ph₃SnH

This procedure demonstrates the high radical reactivity of triphenylstannane [5].

  • Reaction: O-directed free radical hydrostannation of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol.
  • Procedure:
    • The substrate is treated with 2 equivalents of Ph₃SnH.
    • The reaction is conducted in toluene at room temperature.
    • It is initiated by a radical initiator (e.g., Et₃B in the presence of O₂).
  • Key Steps & Observation: The initially formed α-cyclopropyl-β-stannylvinyl radical rapidly ring-opens to a benzylic stannylhomoallenyl radical. This radical is trapped by excess Ph₃SnH. EPR spectroscopy provides evidence for the reversible addition of Ph₃Sn• radicals to the central carbon of the resulting allene product.
Metal-Catalyzed Hydrogenation with a Modified Silane

This protocol highlights how modifying Ph₃SiH can dramatically enhance its performance in metal-catalyzed reactions [1].

  • Reaction: Manganese-catalyzed hydrogenation of terpineol.
  • Procedure:
    • Modified Silane Preparation: Ph(i-PrO)SiH₂ is prepared beforehand by reacting phenylsilane (PhSiH₃) with isopropanol, catalyzed by Cu(hfac)₂.
    • Catalytic Hydrogenation: The alkene substrate is treated with the modified silane (Ph(i-PrO)SiH₂) and a low loading (0.1-1 mol%) of Mn(dpm)₃ catalyst.
    • The reaction can proceed efficiently in non-protic solvents like hexane, unlike reactions with PhSiH₃ which require alcoholic solvents.
  • Key Improvement: The modified silane allows for significantly lower catalyst loadings (as low as 0.05 mol%), lower reaction temperatures, and the use of aprotic solvents, broadening functional group tolerance.
Catalytic Hydrogermylation with Ph₃GeH

This method showcases Ph₃GeH acting as a germanium nucleophile source in copper-catalyzed reactions [6].

  • Reaction: Hydrogermylation of activated alkenes (Michael acceptors).
  • Procedure:
    • A mixture of Ph₃GeH and the activated alkene is treated with a catalytic amount (10 mol%) of an N-heterocyclic carbene (NHC)-copper(I) alkoxide complex (e.g., (IPr)CuOtBu).
    • The reaction likely proceeds via the in-situ formation of an (NHC)CuGePh₃ complex.
  • Key Step & Outcome: The catalytic cycle involves the nucleophilic addition of the germyl group to the β-carbon of the Michael acceptor, consistently yielding the β-germylated product.

Reaction Mechanism Workflow

The diagram below outlines the general radical chain mechanism for hydrostannation, a key pathway for Ph₃SnH reactivity.

G Ini Radical Initiator (e.g., Et₃B/O₂) R Radical R• Ini->R Decomposition Ph3SnH Ph₃SnH R->Ph3SnH H-Abstraction Alk Alkene/Allene Substrate IntRad Intermediate Carbon-Centered Radical Alk->IntRad Product Hydrostannated Product IntRad->Product Trapping IntRad->Ph3SnH H-Abstraction (Chain Propagation) Ph3SnH->Product Ph3Sn Ph₃Sn• Ph3SnH->Ph3Sn Ph3Sn->Alk Addition

Key Selection Guidelines

  • For Potent Radical Chemistry: Choose Ph₃SnH. Its strong tendency to form stable Ph₃Sn• radicals makes it highly effective for radical chain reactions, including hydrostannation and reduction of halides, though tin toxicity must be considered [4] [5].
  • For Nucleophilic Germaniation: Choose Ph₃GeH. It is particularly valuable in transition metal-catalyzed hydrogermylation reactions, where it acts as a source of a nucleophilic germanium moiety, often providing high selectivity [6].
  • For Tunable Metal-Catalyzed Reductions: Choose Ph₃SiH or its derivatives. While Ph₃SiH is a good general reductant, its reactivity can be profoundly enhanced by modifying it with alkoxy groups (e.g., Ph(i-PrO)SiH₂), enabling lower catalyst loadings, broader solvent compatibility, and milder conditions [1].

References

catalytic activity comparison of triphenylgermane in different reactions

Author: Smolecule Technical Support Team. Date: February 2026

Known Reactivity of Triphenylgermane

Recent research highlights the role of this compound (Ph₃GeH) as a precursor in the formation of nucleophilic germanides. The key finding is that it can be deprotonated to form a monomeric calcium germanide complex, which serves as a soluble and effective source of the nucleophilic [Ph₃Ge]⁻ anion [1].

The table below summarizes the specific reaction in which this compound's reactivity was demonstrated:

Reaction Type Nucleophile Source Substrate Product Key Reaction Condition
Nucleophilic Addition [1] [(BDI)Ca{GePh₃}(THF)] Benzophenone (Ph₂C=O) [(BDI)Ca{OC(GePh₃)Ph₂}(THF)] Use of a calcium catalyst in THF solvent

This demonstrates that this compound can be used to generate a reagent capable of adding to carbonyl groups, a fundamental reaction in organic synthesis [1].

Experimental Workflow for Nucleophilic Addition

The following diagram illustrates the key experimental steps involved in using a this compound-derived nucleophile, as described in the research [1]. The workflow is generalized for a carbonyl substrate.

G Start Start: this compound (Ph₃GeH) Step1 Reaction with Calcium Hydride Start->Step1 Step2 Formation of Nucleophilic Calcium Germanide Complex Step1->Step2 Step3 Addition to Carbonyl Group (C=O) Step2->Step3 Step4 Product: Germylalkoxide Step3->Step4

The specific experimental protocol for the key reaction with benzophenone, as derived from the study, is as follows [1]:

  • Objective: To demonstrate the nucleophilic addition of the triphenylgermande ([Ph₃Ge]⁻) to a carbonyl group.
  • Reagents:
    • This compound (Ph₃GeH)
    • Pre-formed calcium hydride complex, [(BDI)CaH]₂ (where BDI = HC{(Me)CNDipp}₂)
    • Benzophenone
    • Tetrahydrofuran (THF)
  • Procedure:
    • The calcium hydride complex [(BDI)CaH]₂ is dissolved in THF.
    • This compound is added to the solution. The reaction proceeds at room temperature to form the monomeric calcium germanide complex, [(BDI)Ca{GePh₃}(THF)].
    • Benzophenone is added to the reaction mixture containing the in-situ generated germanide complex.
    • The reaction mixture is stirred, leading to the formation of the germylalkoxide product, [(BDI)Ca{OC(GePh₃)Ph₂}(THF)].
  • Key Note: The study emphasizes that the presence of THF as a coordinating solvent is critical for the successful deprotonation of this compound and the formation of the active nucleophilic species.

Research Implications and Data Gaps

The findings position this compound as a useful reagent for generating nucleophilic germanides in organometallic chemistry. The resulting complex is a well-defined, soluble source of the [Ph₃Ge]⁻ anion, which has been shown to successfully add to classic electrophiles like carbodiimides and ketones [1].

Regarding your request for a performance comparison guide, the current public scientific literature lacks the following information, which may be areas for future investigation:

  • Direct Catalytic Activity: this compound (Ph₃GeH) is primarily discussed as a reagent or precursor, not as a catalyst itself in the found study.
  • Comparative Data: Quantitative data comparing its performance or the performance of its derivatives to other metal hydrides or main-group catalysts (e.g., triphenylsilane) is not available in the searched results.
  • Application in Drug Development: No evidence was found linking this compound or its derivatives to catalytic applications in drug development contexts.

References

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Exact Mass

305.0385532 g/mol

Monoisotopic Mass

305.0385532 g/mol

Heavy Atom Count

19

Wikipedia

Triphenyl-germane

Dates

Last modified: 04-14-2024

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